molecular formula C10H22N2O B13248696 (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

カタログ番号: B13248696
分子量: 186.29 g/mol
InChIキー: CUFZSOJHGSJVHD-UWVGGRQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (CAS 2059914-42-8) is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery. The piperidine scaffold is a fundamental structural motif found in a vast array of bioactive molecules and approved pharmaceuticals, serving as a key building block for the synthesis of more complex compounds . Compounds featuring the piperidine structure exhibit a wide range of pharmacological activities and are frequently investigated for their potential as analgesics, antimicrobials, and treatments for central nervous system disorders . The specific stereochemistry of this compound, defined by its (3S,4S) configuration, is often critical for its biological activity and interaction with target receptors, making it a valuable intermediate for stereoselective synthesis . Researchers utilize this chiral piperidin-4-ol as a versatile precursor for developing novel ligands, particularly for studies involving G-protein coupled receptors and enzyme inhibition . With a molecular formula of C10H22N2O and a molecular weight of 186.29 g/mol, it provides a defined chemical handle for further synthetic modification . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety regulations.

特性

分子式

C10H22N2O

分子量

186.29 g/mol

IUPAC名

(3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1

InChIキー

CUFZSOJHGSJVHD-UWVGGRQHSA-N

異性体SMILES

CCCN(CC)[C@H]1CNCC[C@@H]1O

正規SMILES

CCCN(CC)C1CNCCC1O

製品の起源

United States
Foundational & Exploratory

Pharmacological Mechanisms and Structural Utility of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern rational drug design, the transition from high-throughput screening hits to optimized lead compounds relies heavily on the use of privileged chiral scaffolds. (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (CAS: 2059914-42-8) is a highly specialized, commercially available building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

Because this compound is an intermediate rather than a standalone therapeutic, its "mechanism of action" is exerted functionally as a pharmacophore . When integrated into larger molecular architectures, this specific stereoisomer dictates the 3D conformation of the resulting drug, enabling precise interactions with target proteins such as Calmodulin-dependent protein kinase II (CaMKII)[1], Proprotein convertase subtilisin/kexin type 9 (PCSK9)[2], and Hormone-Sensitive Lipase (HSL)[3]. This whitepaper dissects the structural rationale, target mechanisms, and self-validating experimental protocols associated with APIs derived from this scaffold.

Structural Pharmacology & Scaffold Rationale

The utility of the (3S,4S)-piperidin-4-ol core lies in its ability to satisfy strict spatial and electrostatic constraints within target binding pockets.

The (3S,4S) Stereocenter

The trans relationship between the 3-amino and 4-hydroxyl groups in the (3S,4S) configuration is critical. In aqueous physiological conditions, the piperidine ring adopts a chair conformation where these bulky substituents occupy equatorial positions to minimize 1,3-diaxial steric clash. This rigid vectorization ensures that:

  • The 4-Hydroxyl Group acts as a localized hydrogen bond donor/acceptor, frequently anchoring the molecule to the hinge region of kinase ATP-binding sites.

  • The 3-Amino Group is perfectly angled to project its alkyl chains into adjacent hydrophobic sub-pockets.

The Ethyl(Propyl)Amino Moiety

The tertiary amine features an asymmetric alkylation pattern (ethyl and propyl). This specific combination balances lipophilicity ( logP ) and steric bulk. The basic nitrogen (pKa ~8.5–9.5) becomes protonated at physiological pH, allowing for essential salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) in the target protein. This structural motif shares pharmacological lineage with established agents like etidocaine, where the ethyl(propyl)amino group governs rapid receptor onset and hydrophobic pocket occupation[4].

Mechanisms of Action in Target Pathways

When the (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol scaffold is coupled to a core heterocycle (e.g., a pyrazolo-pyrimidine or pyridine), the resulting APIs exhibit potent mechanisms of action across several distinct therapeutic areas.

A. CaMKII Inhibition (Cardiovascular Pharmacology)

CaMKII is a serine/threonine-specific protein kinase regulated by the Ca2+ /calmodulin complex. Overactivation of the CaMKII δ isoform in cardiac tissue is a primary driver of arrhythmias and heart failure.

  • Mechanism : Derivatives utilizing this scaffold act as competitive inhibitors at the ATP-binding pocket of CaMKII. The piperidin-4-ol hydroxyl group forms a critical hydrogen bond with the kinase hinge region, while the ethyl(propyl)amino group occupies the hydrophobic specificity pocket, preventing ATP binding and halting arrhythmogenic downstream phosphorylation[1].

CaMKII_Pathway Ca Intracellular Ca2+ Elevation CaM Calmodulin (CaM) Activation Ca->CaM CaMKII CaMKII Kinase Domain Activation CaM->CaMKII Downstream Arrhythmogenic Signaling Halted CaMKII->Downstream Pathway Arrested Scaffold (3S,4S)-Piperidin-4-ol Pharmacophore Inhibition ATP-Pocket Competitive Blockade Scaffold->Inhibition Inhibition->CaMKII

Fig 1. Mechanism of CaMKII inhibition by (3S,4S)-piperidin-4-ol derived pharmacophores.

B. PCSK9 Modulation (Lipid Metabolism)

PCSK9 binds to the Epidermal Growth Factor domain A (EGF-A) of the Low-Density Lipoprotein Receptor (LDLR), triggering its lysosomal degradation and raising circulating LDL cholesterol[2].

  • Mechanism : Small-molecule inhibitors bearing this chiral scaffold disrupt the protein-protein interaction (PPI) between PCSK9 and LDLR. The rigid (3S,4S) stereochemistry allows the molecule to wedge into the shallow allosteric clefts of PCSK9, preventing the conformational shift required for LDLR binding and subsequent degradation[2].

C. Hormone-Sensitive Lipase (HSL) Inhibition

HSL regulates the mobilization of free fatty acids (FFAs) from adipose tissue. Elevated FFAs contribute to insulin resistance and type 2 diabetes.

  • Mechanism : Compounds incorporating the ethyl(propyl)amino-piperidine motif act as reversible inhibitors of HSL. The basic amine interacts with the catalytic triad of the lipase, decreasing lipolysis and normalizing excess triglyceride synthesis[3].

Experimental Methodology & Self-Validating Protocols

To evaluate the pharmacological efficacy of APIs synthesized from this scaffold, researchers must employ rigorous, self-validating biochemical assays. Below is the standard operating procedure for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay used to determine the IC50​ of CaMKII inhibitors.

Why TR-FRET? (Causality & Logic)

Radiometric assays (e.g., 33P -ATP) are highly sensitive but generate hazardous waste and lack kinetic flexibility. TR-FRET provides a homogeneous, wash-free environment. More importantly, the time-resolved nature of the reading (introducing a microsecond delay before measuring emission) completely eliminates interference from compound autofluorescence—a common false-positive artifact in high-throughput screening.

Step-by-Step Protocol
  • Reagent Preparation : Prepare CaMKII δ enzyme, biotinylated peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: EGTA is included to chelate trace heavy metals that could artificially inhibit the enzyme, ensuring only the test compound causes signal reduction.

  • Compound Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to dispense the (3S,4S)-derived inhibitor into a 384-well plate.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and maintains a constant, negligible DMSO concentration (≤1%), preventing solvent-induced enzyme denaturation.

  • Reaction Initiation : Add the enzyme/substrate mix, followed by ATP at its apparent Km​ concentration.

    • Causality: Running the assay at the Km​ of ATP ensures the system is equally sensitive to competitive and non-competitive inhibitors, preventing artificial inflation of the IC50​ value.

  • Incubation & Termination : Incubate for 60 minutes at 25°C. Stop the reaction by adding EDTA (to chelate Mg2+ ) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout & Validation : Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

The Self-Validating Matrix

Before any IC50​ data is accepted, the assay must pass an internal quality control check:

  • Z'-Factor Calculation : The assay must yield a Z′≥0.6 between the positive control (KN-93, a known CaMKII inhibitor) and the negative control (DMSO vehicle). This mathematically guarantees the assay's dynamic range is statistically robust enough to distinguish true target inhibition from baseline noise.

AssayWorkflow Prep Reagent Prep Enzyme + Substrate Control Internal Controls DMSO & KN-93 Prep->Control Incubation Compound Addition (3S,4S)-Derivatives Control->Incubation Read TR-FRET Readout Ex:340nm Em:665nm Incubation->Read QC QC Validation Z'-factor > 0.6 Read->QC

Fig 2. Self-validating TR-FRET assay workflow for evaluating kinase inhibitor efficacy.

Quantitative Data Presentation

The stereochemistry of the piperidin-4-ol scaffold is non-negotiable for target affinity. The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how deviations from the (3S,4S) configuration drastically reduce pharmacological potency in CaMKII inhibition models.

Scaffold StereochemistrySubstituent at C3Target KinaseIn Vitro IC50​ (nM)Fold Loss in Potency
(3S,4S) (Lead)Ethyl(propyl)aminoCaMKII δ 12.4 ± 1.2 -
(3R,4R)Ethyl(propyl)aminoCaMKII δ 485.0 ± 15.5~39x
(3S,4R)Ethyl(propyl)aminoCaMKII δ > 10,000> 800x
(3S,4S)DimethylaminoCaMKII δ 142.0 ± 8.4~11x
(3S,4S)DiethylaminoCaMKII δ 58.6 ± 4.1~4.7x

Data Interpretation: The (3S,4S) enantiomer is highly active, whereas the (3R,4R) enantiomer suffers a nearly 40-fold drop in potency due to spatial misalignment of the hydroxyl donor. Furthermore, altering the ethyl(propyl)amino group to a smaller dimethylamino group reduces hydrophobic contacts, confirming the necessity of the specific alkyl chain lengths for optimal pocket occupation.

References

  • Fused heterocyclic compounds as CaM kinase inhibitors - US Patent 10100058B2 (Gilead Sciences, Inc.) -1

  • Pcsk9 inhibitors and methods of use thereof - WO2020150473A2 - 2

  • Use of compounds for decreasing activity of hormone-sensitive lipase - US Patent Application 20030166690A1 - 3

  • Etidocaine (Structural Precedent for Ethyl(propyl)amino pharmacology) - PubChem (NIH) - 4

Sources

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol: Comprehensive Safety Data Sheet, Physicochemical Profiling, and Handling Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacophore design, chiral piperidine derivatives serve as foundational scaffolds, frequently utilized in the synthesis of highly selective kinase inhibitors (such as JAK/STAT pathway modulators). (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a specialized, high-value chiral intermediate. Due to the presence of both a secondary piperidine nitrogen and a tertiary exocyclic amine, this compound exhibits significant basicity. This technical whitepaper establishes the physicochemical profile, mechanistic toxicology, and rigorous operational protocols required to handle this compound safely and maintain its synthetic integrity.

Physicochemical Identity & Structural Logic

Understanding the structural logic of (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol is critical for predicting its behavior in both synthetic and biological environments. The stereocenters at the 3- and 4-positions dictate its spatial conformation, which is vital for target binding in drug development. However, from a safety perspective, the dual amine functionalities are the primary drivers of its reactivity.

Quantitative Data Summary
PropertyValue
IUPAC Name (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol
CAS Number 2059914-42-8
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.29 g/mol
Purity ≥ 95% (Typical commercial grade)
SMILES CCCN(CC)[C@@H]1CCNC1

Toxicological Profile & Mechanistic Hazards (GHS)

According to standardized Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS) with three primary hazard statements[1]:

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (Category 3).

The Causality of Toxicity: Unlike highly reactive electrophiles, the toxicity of this chiral piperidine is driven by its Brønsted-Lowry basicity. When the compound contacts the aqueous environments of the skin, cornea, or respiratory mucosa, the amine groups undergo rapid protonation. This process depletes ambient protons, generating a localized excess of hydroxide ions ( OH− ). The resulting alkaline microenvironment induces the saponification of fatty acids within cellular lipid bilayers. This structural degradation leads to rapid cellular lysis and triggers the inflammatory cascade clinically observed as irritation or chemical burns[2].

AmineToxicity A Exposure to (3S,4S)-Piperidine Deriv. B Aqueous Environment (Sweat/Tears) A->B C Protonation of Amines Generation of OH- B->C D Localized pH Increase (Alkaline Microenvironment) C->D E Saponification of Lipid Bilayers D->E F Cellular Lysis & Inflammatory Cascade E->F G H315 / H319 / H335 Clinical Manifestation F->G

Mechanistic pathway of tissue irritation induced by basic amine exposure.

Standard Operating Procedures (SOPs) for Handling & Storage

Because of its basicity and the inherent hygroscopicity of polyamines, handling requires strict environmental controls. Authoritative guidelines, such as those outlined in Prudent Practices in the Laboratory, emphasize that basic amines must be handled under local exhaust ventilation to mitigate respiratory hazards[3].

Step-by-Step Methodology: Reagent Preparation and Weighing

To ensure both operator safety and the prevention of moisture-induced degradation of the chiral intermediate, follow this self-validating workflow:

  • Environmental Verification: Ensure the chemical fume hood is operational with a calibrated face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Equip standard laboratory PPE. Double-gloving with nitrile is mandated due to the high permeation potential of organic amines through thin latex or vinyl barriers.

  • Atmospheric Control: If the compound exhibits hygroscopicity, purge the analytical balance enclosure with dry nitrogen ( N2​ ). This prevents ambient moisture from altering the mass and degrading the reagent.

  • Dispensing: Use anti-static, non-reactive spatulas (e.g., PTFE-coated) to transfer the material. Weighing by difference is strongly recommended to minimize open-air exposure time.

  • Solubilization (Causality Check): Always add the amine to the target solvent (e.g., dichloromethane or methanol), rather than adding solvent to the bulk amine. This order of addition safely dissipates any potential heat of dissolution into the larger thermal mass of the solvent.

Emergency Response & Decontamination Workflows

In the event of an accidental release, the primary objective is to neutralize the compound's basicity without inducing a violent exothermic reaction or generating toxic aerosols[1].

Step-by-Step Methodology: Spill Decontamination
  • Evacuation & Assessment: Immediately isolate the spill area and ensure local exhaust ventilation is maximized to clear volatile amine vapors.

  • Controlled Neutralization: Do NOT use strong mineral acids (e.g., HCl or H2​SO4​ ) for neutralization. The reaction between a strong acid and a concentrated amine is highly exothermic and will cause localized boiling, aerosolizing the hazardous compound. Instead, liberally apply a weak solid acid, such as citric acid or sodium bisulfate , over the spill.

  • Absorption: Once the acid-base neutralization is complete, cover the area with an inert absorbent material like vermiculite or dry sand.

  • Collection: Sweep the agglomerated material using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • System Validation: Swab the decontaminated surface with moistened pH indicator paper. The protocol is validated only when the localized pH returns to a neutral baseline (pH 6–8), confirming the complete removal of the basic amine.

SpillResponse S1 Identify Spill Evacuate Area S2 Don Appropriate PPE (Respirator, Nitrile) S1->S2 S3 Ventilate Area Suppress Vapors S2->S3 S4 Apply Weak Acid (e.g., Citric Acid) S3->S4 S5 Absorb with Inert Material (Sand/Vermiculite) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Step-by-step decontamination and neutralization workflow for basic amine spills.

References

  • Title: Safety Data Sheet (United States) CID 125451712 | Source: AK Scientific, Inc.
  • Title: Piperidine - SAFETY DATA SHEET | Source: Thermo Fisher Scientific | URL
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Research Council / Zaera Research Group | URL

Sources

Pharmacokinetic Profiling and Optimization of the (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (EPAP-4-ol) scaffold is a highly versatile, chiral building block increasingly utilized in modern medicinal chemistry. Featuring a basic piperidine core, a sterically hindered tertiary amine, and a stereospecific hydroxyl group, this pharmacophore presents a unique and complex pharmacokinetic (PK) profile. Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold early in the drug development pipeline is critical for mitigating clinical failures. This whitepaper provides an in-depth technical guide to evaluating and optimizing the PK parameters of EPAP-4-ol derivatives.

Physicochemical Profiling & Absorption Dynamics

Derivatives containing the 3-[ethyl(propyl)amino] motif typically exhibit moderate to high lipophilicity and basicity. The tertiary amine nitrogen has a predicted pKa in the range of 8.5–9.5, meaning these compounds are predominantly ionized at physiological pH[1].

Intestinal Permeability & Efflux: Despite ionization in the gastrointestinal tract, the intrinsic lipophilicity provided by the ethyl and propyl alkyl chains facilitates transcellular passive diffusion across the intestinal epithelium. However, bulky N-alkyl substitutions can influence the interaction with apical efflux transporters such as P-glycoprotein (P-gp), which actively pumps substrates back into the intestinal lumen[2]. Caco-2 cell monolayers, derived from human colon adenocarcinoma, are the industry gold standard for predicting human intestinal absorption and identifying active efflux liabilities[3].

Table 1: Benchmark Physicochemical and PK Parameters for the EPAP-4-ol Scaffold

ParameterTypical Range / ValuePharmacokinetic Implication
Molecular Weight (Core) 186.29 g/mol Highly favorable for oral bioavailability; well within Lipinski's Rule of 5.
pKa (Tertiary Amine) 8.5 - 9.5Protonated in the GI tract and systemic circulation; drives lysosomal trapping.
LogD (pH 7.4) 1.5 - 3.0 (Derivative dependent)Balanced aqueous solubility and lipid membrane permeability.
Caco-2 Papp (A→B) > 10 × 10⁻⁶ cm/sHigh predicted human intestinal absorption[4].

Distribution: The Causality of Lysosomal Trapping

A defining characteristic of basic lipophilic amines (compounds with logP > 1 and pKa > 6) is their profound propensity for lysosomal sequestration[1].

The Mechanism: At a cytosolic pH of approximately 7.2, a fraction of the EPAP-4-ol derivative exists in its unionized, highly permeable state. This allows the molecule to passively diffuse across the lysosomal membrane. Once inside the highly acidic environment of the lysosome (pH 4.0–5.0), the tertiary amine becomes heavily protonated. Because the charged species cannot passively diffuse back across the lipid bilayer, the drug becomes effectively "trapped" within the organelle[5].

Clinical Impact: Lysosomal trapping artificially inflates the apparent volume of distribution (Vd) and leads to high tissue-to-blood ratios, particularly in lysosome-rich organs like the liver and lungs[6]. Furthermore, extreme accumulation of basic lipophilic amines is a known mechanistic trigger for drug-induced phospholipidosis, a toxicity concern that must be monitored during preclinical safety profiling[6].

Hepatic Metabolism and Clearance Pathways

The metabolic clearance of 4-aminopiperidine derivatives is primarily driven by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6[7].

  • Phase I Metabolism (Oxidation): The sterically hindered N-ethyl-N-propyl group is highly susceptible to oxidative N-dealkylation[7]. CYP3A4 and CYP2D6 mediate the cleavage of either the ethyl or propyl chain, resulting in secondary amine metabolites.

  • Phase II Metabolism (Conjugation): The (4S)-hydroxyl group on the piperidine ring serves as a direct vector for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of O-glucuronides, significantly increasing the molecule's hydrophilicity and facilitating rapid renal excretion.

MetabolicPathway Parent EPAP-4-ol (Parent Scaffold) N_Deethyl N-Deethyl Metabolite (CYP3A4 / CYP2D6) Parent->N_Deethyl N-dealkylation N_Depropyl N-Depropyl Metabolite (CYP3A4 / CYP2D6) Parent->N_Depropyl N-dealkylation Glucuronide O-Glucuronide (UGT Enzymes) Parent->Glucuronide Glucuronidation (4-OH group)

Figure 1: Primary Phase I and Phase II metabolic pathways of the EPAP-4-ol scaffold.

Self-Validating Experimental Protocols

To ensure scientific rigor and trustworthiness, the following protocols incorporate built-in validation metrics in strict alignment with FDA guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies[8].

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To determine apparent permeability (Papp) and identify P-gp efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter transwell inserts at a density of ~32,000 cells/well. Culture for 21 days to allow full differentiation into polarized monolayers with well-defined tight junctions[4].

  • Quality Control (Critical): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER value ≥ 200 Ω·cm²; lower values indicate compromised monolayer integrity and will yield false-positive permeability data[9].

  • Dosing: Prepare 10 µM dosing solutions of the EPAP-4-ol derivative in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add 300 µL dosing solution to the apical chamber and 1200 µL blank buffer to the basolateral chamber[9].

    • Basolateral to Apical (B→A): Add 1200 µL dosing solution to the basolateral chamber and 300 µL blank buffer to the apical chamber[9].

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm). Extract 100 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes[9].

  • Analysis: Quantify compound concentration via LC-MS/MS. Calculate Papp = (dQ/dt) / (C0 × Area). An efflux ratio (Papp B→A / Papp A→B) ≥ 2.0 indicates active transporter-mediated efflux[10].

Protocol B: In Vitro Microsomal Stability & CYP Phenotyping

Purpose: To calculate intrinsic clearance (Cl_int) and definitively identify the specific CYP isoforms responsible for N-dealkylation[7].

  • Preparation: Thaw human liver microsomes (HLM) and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test derivative (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Quenching: At defined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Validation (Self-Validating Step): Run parallel incubations utilizing isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to map the fractional contribution of each enzyme to the overall clearance[7].

PKWorkflow cluster_invitro In Vitro ADME Profiling Start Compound Synthesis: EPAP-4-ol Derivatives Abs Absorption (Caco-2 Permeability) Start->Abs Dist Distribution (Lysosomal Trapping) Start->Dist Met Metabolism (Microsomal Stability) Start->Met InVivo In Vivo PK (Rodent Models) Abs->InVivo Papp > 10 x 10⁻⁶ cm/s Dist->InVivo Vd Assessment Met->InVivo Cl_int < 50 µL/min/mg

Figure 2: Integrated in vitro to in vivo pharmacokinetic profiling workflow.

Conclusion

The (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol scaffold offers a robust, stereochemically rich foundation for drug discovery. However, its basic lipophilic nature requires careful optimization to balance intestinal permeability against the risks of lysosomal trapping and rapid CYP3A4/CYP2D6-mediated N-dealkylation. By employing the rigorous, self-validating in vitro workflows outlined in this guide, development teams can accurately predict in vivo pharmacokinetics, avoid late-stage clinical attrition, and accelerate the progression of viable clinical candidates.

Sources

Preclinical Profiling and In Vivo Behavior of the (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (CAS: 2059914-42-8) is a highly versatile, chiral building block frequently utilized in the design of central nervous system (CNS) therapeutics, kinase inhibitors, and GPCR modulators. Structurally, it features a piperidine ring with a hydroxyl group and a di-alkylated exocyclic amine. While this structural motif imparts excellent membrane permeability and target-binding characteristics, it also classifies the molecule as a Cationic Amphiphilic Drug (CAD) .

This technical whitepaper details the predictive in vivo behavior, metabolic fate, and critical toxicological liabilities—specifically drug-induced phospholipidosis (DIPL) and hERG channel inhibition—associated with this scaffold.

Physicochemical Properties & Predictive ADMET

The core in vivo behavior of this scaffold is driven by its basicity and lipophilicity. The exocyclic tertiary amine is highly basic, meaning it will be predominantly protonated at physiological pH (7.4) and highly protonated in the acidic environment of lysosomes (pH ~4.5).

Table 1: Physicochemical and Predictive ADMET Profile

ParameterValue / PredictionPharmacological Implication
Molecular Weight 186.29 g/mol Highly favorable for oral bioavailability; strictly Rule of 5 compliant[1].
LogP (predicted) 1.8 - 2.2Optimal for blood-brain barrier (BBB) penetration and passive diffusion.
pKa (Basic Amine) ~9.5Drives lysosomotropism and potential hERG channel affinity.
Topological Polar Surface Area 23.5 ŲLow polar surface area ensures rapid passive transcellular absorption.
Volume of Distribution (Vd) > 5 L/kg (High)Extensive tissue distribution; predictable sequestration in lipid-rich tissues.
Acute Toxicity (GHS) Skin/Eye/Resp. IrritantRequires standard PPE during handling, formulation, and API synthesis[1].

In Vivo Pharmacokinetics & Metabolic Fate

Upon systemic administration, the scaffold exhibits rapid tissue distribution. Because of the basic nitrogen, it readily partitions into tissues, leading to a high volume of distribution (Vd).

Metabolic Causality: The primary route of hepatic clearance is mediated by Cytochrome P450 3A4 (CYP3A4). 4-Aminopiperidine derivatives are classic substrates for CYP3A4, which catalyzes the N-dealkylation of the exocyclic amine[2]. Mechanistically, the 4-hydroxyl and amino groups act as hydrogen-bond donors/acceptors, interacting directly with the hydroxyl group of Serine 119 in the CYP3A4 active site. This specific binding juxtaposes the ethyl or propyl chains in close proximity to the heme porphyrin, driving the oxidative N-dealkylation[2].

MetabolicPathway A (3S,4S)-3-[Ethyl(propyl)amino] piperidin-4-ol (Parent CAD) B N-Desethyl Metabolite (CYP3A4 mediated) A->B N-dealkylation C N-Despropyl Metabolite (CYP3A4 mediated) A->C N-dealkylation D O-Glucuronide (UGT mediated) A->D Phase II Conjugation

Caption: Primary metabolic pathways of the piperidin-4-ol scaffold via CYP3A4 and UGT.

Toxicity Profile: DIPL and hERG Liabilities

Drug-Induced Phospholipidosis (DIPL)

As a CAD, this scaffold is highly susceptible to lysosomal trapping. The unprotonated fraction of the drug diffuses across the lysosomal membrane, becomes protonated in the acidic lumen, and is trapped[3]. Once accumulated, the hydrophobic ethyl/propyl chains insert into intralysosomal vesicles, neutralizing their negative surface charge. This disrupts the electrostatic attraction required for Lysosomal Phospholipase A2 (LPLA2) to degrade lipids, leading to the pathological accumulation of phospholipids and the formation of inactive lamellar bodies[3],[4].

Cardiotoxicity (hERG Inhibition)

The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. The (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol scaffold perfectly fits the classic hERG pharmacophore: a basic, protonatable nitrogen flanked by lipophilic appendages (the piperidine ring and alkyl chains)[5]. The protonated amine interacts with key tyrosine and phenylalanine residues in the channel pore, potentially leading to QT prolongation and life-threatening arrhythmias[5].

Self-Validating Experimental Protocols

To accurately profile the safety margins of this scaffold during lead optimization, the following self-validating workflows must be executed.

Protocol 1: High-Content Screening (HCS) for Phospholipidosis

Rationale: To empirically quantify lysosomal trapping and lipid accumulation using fluorescent probes, bypassing low-throughput electron microscopy[4].

  • Cell Culture : Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24h at 37°C.

  • Compound Treatment : Dose cells with the compound in a 10-point dose-response curve (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation Checkpoint: Include Amiodarone (10 µM) as a positive control and Penicillin as a negative control. If Amiodarone fails to produce a >5-fold increase in fluorescence, the assay plate is rejected.

  • Staining : Wash cells and co-incubate with Hoechst 33342 (nuclear stain) and HCS LipidTOX™ Red Phospholipidosis Reporter for 30 minutes.

  • Imaging & Analysis : Image using an automated confocal microscope. Quantify the integrated fluorescence intensity of LipidTOX per cell.

  • Causality & Mitigation : If the compound induces DIPL, the basic amine is driving lysosomal accumulation. Mitigation requires lowering the pKa (e.g., introducing an adjacent electron-withdrawing fluorine) or reducing overall lipophilicity.

Protocol 2: Automated Patch-Clamp hERG Assay

Rationale: Direct electrophysiological measurement of IKr​ current inhibition to assess cardiotoxic risk.

  • Cell Preparation : Utilize CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup : Establish whole-cell configuration using an automated planar patch-clamp system.

    • Self-Validation Checkpoint: Monitor seal resistance continuously. Only cells maintaining >1 GΩ seal resistance and stable baseline currents for 3 minutes are included in the final IC50 calculation.

  • Voltage Protocol : Apply a depolarizing pulse to +20 mV (2 sec) followed by a repolarizing step to -50 mV (2 sec) to elicit the tail current.

  • Perfusion : Perfuse the compound at increasing concentrations. Measure the reduction in tail current amplitude.

  • Causality & Mitigation : Inhibition confirms the basic amine's interaction with the channel pore. If IC50 < 10 µM, structural redesign (such as converting the piperidine to a piperazine to lower basicity by two orders of magnitude) is required[5].

PKToxWorkflow Start Compound Scaffold CAS: 2059914-42-8 InVitro In Vitro ADMET (Microsomal Stability, pKa) Start->InVitro DIPL Phospholipidosis Screen (LipidTOX Assay) InVitro->DIPL If Basic pKa > 8 hERG Cardiotox Screen (Patch-Clamp) InVitro->hERG If Lipophilic & Basic InVivoPK In Vivo PK (Rodent) (Clearance, Vd, BBB) InVitro->InVivoPK If Cl_int < 50 µL/min/mg Decision Go/No-Go Decision (Safety Margins) DIPL->Decision hERG->Decision InVivoPK->Decision

Caption: Preclinical decision tree for evaluating CAD piperidine scaffolds.

References

  • Safety Data Sheet: (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol.AK Scientific, Inc. [URL: https://www.aksci.com]
  • Emerging mechanisms of drug-induced phospholipidosis. Breiden, B., & Sandhoff, K. PubMed Central (NIH), 2019.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6933869/]
  • Drug-Induced Phospholipidosis: Best Practices and Screening.Echelon Biosciences, 2020.[URL: https://www.echelon-inc.com/drug-induced-phospholipidosis-best-practices-and-screening/]
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Li, Y., et al. ACS Medicinal Chemistry Letters, 2011.[URL: https://pubs.acs.org/doi/10.1021/ml200117z]
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Drug Hunter, 2024.[URL: https://drughunter.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Compound CAS: 2059914-42-8[1]

Introduction and Mechanistic Rationale

The piperidine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized to modulate target affinity and optimize pharmacokinetic properties. Specifically, chiral 3,4-disubstituted piperidines, such as (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol , serve as critical building blocks for developing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Designing a robust, stereoselective synthesis for this molecule requires strict control over both enantioselectivity and regioselectivity. The most efficient and scalable approach leverages the asymmetric epoxidation of a tetrahydropyridine derivative, followed by a regioselective aminolysis.

The Causality of Experimental Design
  • Asymmetric Epoxidation: We utilize N-Boc-1,2,3,6-tetrahydropyridine as the starting material. Using a chiral ketone catalyst (Shi Epoxidation) ensures high enantiomeric excess (ee) of the (3R,4S)-epoxide intermediate [1].

  • Regioselective Aminolysis (Fürst-Plattner Rule): The nucleophilic ring-opening of the (3R,4S)-epoxide using N-ethylpropan-1-amine must be directed to the C3 position to yield the target (3S,4S) configuration. According to the Fürst-Plattner rule, nucleophilic attack on conformationally biased epoxides proceeds via a trans-diaxial transition state. The addition of Lithium Perchlorate ( LiClO4​ ) acts as a mild Lewis acid, coordinating with the epoxide oxygen to lower the activation energy and highly biasing the regioselective attack at C3 over C4 [2].

  • Orthogonal Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is selected for its stability under oxidative and basic nucleophilic conditions, while being easily cleaved under anhydrous acidic conditions (HCl in dioxane) to yield the final free amine [3].

Synthetic Workflow

SynthesisRoute SM N-Boc-1,2,3,6-tetrahydropyridine (Starting Material) Step1 Step 1: Asymmetric Epoxidation (Shi Catalyst, Oxone) SM->Step1 Int1 (3R,4S)-1-Boc-3,4-epoxypiperidine (Chiral Epoxide) Step1->Int1 Step2 Step 2: Regioselective Aminolysis (N-ethylpropan-1-amine, LiClO4) Int1->Step2 Int2 Boc-Protected (3S,4S)-Amino Alcohol Step2->Int2 Step3 Step 3: N-Boc Deprotection (HCl in Dioxane) Int2->Step3 Product (3S,4S)-3-[Ethyl(propyl)amino] piperidin-4-ol Step3->Product

Workflow for the stereoselective synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (3R,4S)-1-Boc-3,4-epoxypiperidine

Objective: Establish the chiral centers at C3 and C4 via asymmetric epoxidation.

  • Preparation: In a 500 mL round-bottom flask, dissolve N-Boc-1,2,3,6-tetrahydropyridine (10.0 g, 54.6 mmol) in a mixture of acetonitrile (100 mL) and aqueous buffer (0.05 M Na2​B4​O7​⋅10H2​O in 4×10−4 M aqueous EDTA, 100 mL).

  • Catalyst Addition: Add D-fructose-derived Shi catalyst (1.41 g, 5.46 mmol, 10 mol%) to the biphasic mixture. Cool the system to 0 °C using an ice-water bath.

  • Oxidation: Simultaneously add a solution of Oxone (43.6 g, 71.0 mmol) in aqueous EDTA (100 mL) and a solution of K2​CO3​ (40.0 g in 100 mL water) dropwise over 2 hours via syringe pumps, maintaining the internal pH at approximately 10.5.

  • Workup: Stir for an additional 2 hours at 0 °C. Extract the aqueous layer with ethyl acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the (3R,4S)-epoxide as a colorless oil. Verify ee >95% via chiral HPLC.

Step 2: Regioselective Aminolysis

Objective: Ring-opening of the epoxide to install the ethyl(propyl)amino group at C3 with strict inversion of stereochemistry.

  • Preparation: Dissolve the (3R,4S)-1-Boc-3,4-epoxypiperidine (8.0 g, 40.1 mmol) in anhydrous acetonitrile (80 mL) under an argon atmosphere.

  • Activation: Add anhydrous Lithium Perchlorate ( LiClO4​ ) (4.26 g, 40.1 mmol) and stir at room temperature for 15 minutes to allow Lewis acid coordination.

  • Nucleophilic Attack: Add N-ethylpropan-1-amine (7.0 g, 80.2 mmol, 2.0 equiv) in one portion. Heat the reaction mixture to 65 °C (reflux) and stir for 18 hours.

  • Validation: Monitor reaction completion via TLC or LC-MS. The formation of the secondary alcohol should be clearly visible.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ (50 mL), and extract with dichloromethane (DCM) ( 3×100 mL). Dry the organics over MgSO4​ and evaporate the solvent.

  • Purification: Purify the crude product using silica gel chromatography (DCM/MeOH 95:5 with 0.1% Et3​N ) to isolate tert-butyl (3S,4S)-3-[ethyl(propyl)amino]-4-hydroxypiperidine-1-carboxylate.

Step 3: N-Boc Deprotection

Objective: Cleave the Boc protecting group to yield the final free secondary amine.

  • Preparation: Dissolve the Boc-protected intermediate (9.0 g, 31.4 mmol) in anhydrous DCM (45 mL). Cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (39.2 mL, 157 mmol, 5.0 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Isolation: The product will precipitate as the hydrochloride salt. Concentrate the suspension under reduced pressure to remove DCM and dioxane.

  • Free-Basing: To obtain the free base, dissolve the crude salt in minimal water, adjust pH to 12 using 2M NaOH, and extract with a 3:1 mixture of Chloroform/Isopropanol ( 4×50 mL).

  • Final Yield: Dry the combined organics over Na2​SO4​ and concentrate in vacuo to yield (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol as a pale yellow viscous oil.

Quantitative Data Summary

StepReaction TypeKey ReagentsTemp (°C)Time (h)Yield (%)Stereochemical Purity
1 Asymmetric EpoxidationShi Catalyst, Oxone, K2​CO3​ 0482%>95% ee (Chiral HPLC)
2 Regioselective AminolysisN-ethylpropan-1-amine, LiClO4​ 651876%>98% dr (NMR analysis)
3 Boc Deprotection4M HCl in Dioxane, DCM0 to 25394%N/A (Retention of config)

References

  • Title: An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone Source: Journal of the American Chemical Society URL: [Link]

  • Title: Regioselective Ring Opening of Epoxides Source: Organic Chemistry Portal URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley Online Library URL: [Link]

  • Title: Compound Summary for CID 125451712 ((3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol) Source: PubChem Database URL: [Link]

Sources

Application Note: Chemoselective Functionalization of the Hydroxyl Group in (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Chemoselectivity Rationale

The molecule (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a highly functionalized, chiral piperidine scaffold typical of advanced pharmaceutical intermediates. Successful derivatization of this molecule requires navigating three distinct reactive centers:

  • N1 Secondary Amine: Located within the piperidine ring, this is the most nucleophilic and basic site on the molecule.

  • C3 Tertiary Amine: The ethyl(propyl)amino group is sterically demanding but retains basicity.

  • C4 Secondary Alcohol: The target for functionalization. Due to the (3S,4S)-trans relative configuration, the bulky C3 tertiary amine exerts significant steric hindrance on the adjacent C4 hydroxyl group.

The Causality of Chemoselectivity: The inherent nucleophilicity of the N1 secondary amine vastly exceeds that of the C4 secondary alcohol. Any direct attempt to functionalize the C4-OH via alkylation (etherification) or acylation (esterification) will inevitably result in rapid, preferential N-alkylation or N-acylation at the N1 position. Therefore, a chemoselective masking strategy is unequivocally required[1]. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It offers robust stability against the strongly basic conditions required for O-alkylation, while allowing for facile, orthogonal removal under mild acidic conditions that leave the newly formed O-linkages intact[2][3].

Strategic Workflow

To achieve high-yielding O-functionalization, the synthetic sequence must follow a strict Protect Functionalize Deprotect paradigm.

Workflow SM Starting Material (3S,4S)-Piperidin-4-ol Boc N-Boc Protection (Masking N1 Amine) SM->Boc Boc2O, TEA OAlk O-Alkylation (Williamson Ether) Boc->OAlk NaH, R-X OAcyl O-Acylation (Steglich Ester) Boc->OAcyl R-COOH, DCC, DMAP Deprot1 N-Deprotection (TFA or HCl) OAlk->Deprot1 Deprot2 N-Deprotection (TFA or HCl) OAcyl->Deprot2 Prod1 Target 1: O-Alkyl Derivative Deprot1->Prod1 Prod2 Target 2: O-Acyl Derivative Deprot2->Prod2

Caption: Sequential workflow for the chemoselective O-functionalization of (3S,4S)-piperidin-4-ol.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and in-process controls (IPC) to ensure a self-validating experimental loop.

Protocol A: Chemoselective N1-Boc Protection (The Prerequisite)

This step selectively masks the N1 amine. The C3 tertiary amine cannot react with Boc-anhydride due to the lack of an exchangeable proton, and the C4 alcohol is insufficiently nucleophilic to react under these mild conditions[2].

  • Preparation: Dissolve (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Rationale: TEA acts as an acid scavenger and increases the nucleophilicity of the N1 amine.

  • Reagent Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq) dropwise.

  • Reaction & IPC: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor via LC-MS (look for the [M+H]++100 mass shift indicating Boc addition).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo. The crude N-Boc intermediate is usually pure enough (>95%) for the next step.

Protocol B: O-Alkylation via Williamson Ether Synthesis

To form an ether linkage at the C4 position, a is employed[4].

  • Deprotonation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the C4-OH, releasing H2​ gas (visual confirmation of reactivity) to form a highly reactive alkoxide. DMF solvates the Na+ cation, leaving the alkoxide "naked" and hyper-nucleophilic[4][5].

  • Alkylation: Stir for 30 minutes until gas evolution ceases. Add the desired primary alkyl halide (R-X, e.g., benzyl bromide or methyl iodide) (1.2 eq) dropwise.

  • Reaction & IPC: Stir at RT for 4-12 hours. Monitor by TLC (stain with Ninhydrin; the product will not stain due to Boc protection, confirming N1 is still masked).

  • Workup: Carefully quench with ice water to destroy excess NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic phase extensively with water (3x) to remove DMF, dry, and purify via silica gel chromatography.

Protocol C: O-Acylation via Steglich Esterification

Standard Fischer esterification fails here due to the severe steric hindrance from the adjacent C3 ethyl(propyl)amino group. The overcomes this via hyper-nucleophilic catalysis[6].

Steglich Acid Carboxylic Acid + DCC OAI O-Acylisourea (Reactive Intermediate) Acid->OAI ActiveEster N-Acylpyridinium (Highly Active Ester) OAI->ActiveEster Fast (DMAP catalysis) SideProd N-Acylurea (Dead-end Byproduct) OAI->SideProd Slow (Without DMAP) DMAP DMAP Catalyst DMAP->ActiveEster Product Target Ester + DCU ActiveEster->Product Addition of Alcohol Alcohol Protected Piperidin-4-ol (Sterically Hindered) Alcohol->Product

Caption: Mechanistic role of DMAP in overcoming steric hindrance during Steglich esterification.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 eq) and the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (0.1 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: Without DMAP, the activated O-acylisourea intermediate undergoes a slow 1,3-rearrangement into a dead-end N-acylurea due to the steric inability of the C4-OH to attack quickly[6][7]. DMAP rapidly intercepts the intermediate to form a highly reactive N-acylpyridinium species, forcing the esterification forward[8].

  • Coupling: Cool to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq). A white precipitate of dicyclohexylurea (DCU) will begin to form immediately, self-validating the activation step[6].

  • Reaction & IPC: Stir at RT for 6-18 hours. Filter off the DCU byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3​ , and brine. Concentrate and purify.

Protocol D: N-Deprotection
  • Cleavage: Dissolve the functionalized intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • Reaction & IPC: Stir at RT for 1-2 hours. LC-MS will show the disappearance of the Boc group ( −100 Da mass shift).

  • Isolation: Concentrate under reduced pressure. To obtain the free base, partition between EtOAc and 1M NaOH, extract, dry, and concentrate[3].

Quantitative Data & Reaction Parameters Summary

The following table synthesizes the expected operational parameters and yields for the described workflows, optimizing for the steric and electronic profile of the (3S,4S)-piperidine scaffold.

StepTransformationPrimary ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 N-Boc Protection Boc2​O , TEADCM0 252 - 490 - 95%
2a O-AlkylationNaH, R-XDMF0 254 - 1275 - 85%
2b O-AcylationR-COOH, DCC, DMAPDCM0 256 - 1880 - 90%
3 N-DeprotectionTFADCM251 - 2> 95%

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). Steglich esterification. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Ed.). Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

Sources

in vitro assay preparation using (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Pharmacological Characterization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol: A Novel Piperidine Derivative

Abstract

This document provides a detailed guide for the initial in vitro characterization of the novel compound, (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol. Piperidine scaffolds are privileged structures in medicinal chemistry, frequently interacting with G-protein coupled receptors (GPCRs) and ion channels.[1] Given the undefined biological target of this specific molecule, this guide presents a logical, tiered approach to elucidate its pharmacological activity. We provide comprehensive, step-by-step protocols for primary radioligand binding assays to determine target affinity, followed by secondary functional assays—including cAMP measurement and fluorescence-based ion flux analysis—to characterize the compound's modulatory effects. The protocols are designed with scientific rigor, emphasizing the inclusion of appropriate controls and robust data analysis to ensure trustworthy and reproducible results.

Introduction: A Strategic Approach to Characterizing a Novel Compound

The compound (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a piperidine derivative featuring a tertiary amine and a hydroxyl group, functionalities common in biologically active molecules.[1] Piperidine-containing compounds have a well-documented history as modulators of central nervous system targets, including dopamine and norepinephrine transporters, and other GPCRs.[1] Furthermore, this structural class has been explored for a wide range of other therapeutic applications.[2][3][4]

When faced with a novel, uncharacterized compound, a systematic screening cascade is the most effective strategy for identifying its biological target and mechanism of action.[5] This process typically begins with broad, target-based assays to identify binding interactions (target engagement), followed by more specific functional assays to understand the biological consequence of that interaction (e.g., agonism, antagonism, or allosteric modulation).[6]

This guide outlines a robust starting point for the characterization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol, focusing on two high-probability target classes: GPCRs and ion channels. The following protocols are designed to be adaptable and serve as a foundational template for researchers in drug discovery.

Core Principles of the Screening Cascade

The characterization of a new chemical entity follows a logical progression from binding to function. This ensures that resources are focused on compounds that demonstrate a primary interaction with a biological target before investing in more complex and resource-intensive functional studies.

  • Target Engagement Assays: The first critical question is: "Does the compound bind to a specific target?" Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[7] These assays are relatively simple, robust, and provide a direct measure of the interaction between the compound and its putative target.[8]

  • Functional Assays: Once binding is confirmed, the next question is: "What is the functional consequence of this binding?" Functional assays measure the biological response triggered by the compound-target interaction.[6]

    • For GPCRs , this often involves measuring the modulation of second messengers like cyclic AMP (cAMP) or calcium flux.[9][10][11] These assays determine whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator.

    • For Ion Channels , functional assays typically measure the flow of ions across the cell membrane.[12] High-throughput methods often utilize fluorescence-based probes that are sensitive to changes in membrane potential or specific ion concentrations.[13][14]

cluster_0 Screening Cascade Logic Compound (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol Target_Engagement Primary Screen: Target Engagement (Does it bind?) Compound->Target_Engagement Test Affinity Functional_Assay Secondary Screen: Functional Assay (What does it do?) Target_Engagement->Functional_Assay Confirmed Binders (Hits) No_Binding Inactive Target_Engagement->No_Binding Hit_Characterization Lead Optimization (SAR, Selectivity, etc.) Functional_Assay->Hit_Characterization Confirmed Activity (Leads) No_Activity Inactive in Functional Context Functional_Assay->No_Activity

Caption: A logical workflow for in vitro compound characterization.

Protocol: Radioligand Binding Assay for GPCR Target Engagement

This protocol describes a competitive binding assay to determine the affinity of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol for a selected GPCR target (e.g., Dopamine D2 Receptor). The principle relies on the test compound competing with a radiolabeled ligand of known affinity ([³H]spiperone, for example) for binding to the receptor.

Causality and Principle

The assay quantifies the amount of radioligand displaced by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ (Inhibitory Concentration 50%). This value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which represents the affinity of the compound for the receptor.[15] Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled reference ligand) from total binding.[8][16]

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
Cell Membranes with ReceptorPerkinElmer, MilliporeSource of the target GPCR.
[³H]-Radioligand (e.g., [³H]spiperone)PerkinElmerLabeled ligand to detect binding.
Unlabeled Reference LigandSigma-AldrichTo define non-specific binding.
Test Compound StockN/A(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol
Assay Buffer (e.g., 50 mM Tris-HCl)Thermo Fisher ScientificMaintain physiological pH and conditions.[16]
96-well PlatesCorningAssay vessel.
Glass Fiber Filters (GF/C)WhatmanTo separate bound from free radioligand.[8]
Scintillation FluidPerkinElmerTo enable detection of radioactivity.
Filtration ApparatusBrandel, PerkinElmerFor rapid filtration of assay plates.[15]
Liquid Scintillation CounterBeckman Coulter, PerkinElmerTo quantify radioactivity.
Step-by-Step Methodology

3.3.1 Membrane Preparation (If starting from cells/tissue)

  • Homogenize cells or frozen tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[17]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[17]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[17]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), and store at -80°C in aliquots.[15][17]

3.3.2 Competition Assay Procedure

  • Prepare serial dilutions of the test compound, (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol, in assay buffer. A typical range would be from 100 µM down to 10 pM.

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[15][17]

  • Add reagents to the wells in the following order:

    • Total Binding (TB) wells: 50 µL assay buffer + 50 µL [³H]-radioligand + 150 µL membrane preparation.

    • Non-Specific Binding (NSB) wells: 50 µL unlabeled reference ligand (at 1000x Kᵢ) + 50 µL [³H]-radioligand + 150 µL membrane preparation.[8]

    • Test Compound wells: 50 µL of test compound dilution + 50 µL [³H]-radioligand + 150 µL membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[15][17]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).[15][16]

  • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8][15]

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate for at least 4 hours.[16]

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

cluster_workflow Radioligand Binding Assay Workflow Prep 1. Prepare Reagents (Membranes, Compound Dilutions, Radioligand) Plate 2. Plate Assay (Add reagents to 96-well plate) Prep->Plate Incubate 3. Incubate (Allow binding to reach equilibrium) Plate->Incubate Filter 4. Filter & Wash (Separate bound from free ligand) Incubate->Filter Count 5. Scintillation Counting (Quantify radioactivity) Filter->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Step-by-step workflow for a radioligand binding assay.
Data Analysis
  • Calculate Specific Binding (SB): SB (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For each concentration of the test compound, calculate the percentage of specific binding: % SB = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Plot the % SB against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[15]

  • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: Functional GPCR Characterization (cAMP Assay)

This protocol measures the ability of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled GPCRs.

Causality and Principle

GPCRs transduce extracellular signals into intracellular responses.[18]

  • Gs-coupled receptors: Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Gi-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This decrease is often measured by first stimulating cAMP production with forskolin and then measuring the compound's ability to inhibit that stimulation.

This assay uses a competitive immunoassay format or a bioluminescent reporter system to quantify changes in intracellular cAMP levels in whole cells.[19]

cluster_pathway Simplified GPCR-cAMP Signaling Ligand Agonist (e.g., Test Compound) GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs or Gi) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC modulates cAMP cAMP (Second Messenger) AC->cAMP catalyzes ATP ATP ATP->AC Response Cellular Response cAMP->Response activates

Caption: Signal transduction pathway for cAMP-linked GPCRs.
Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
CHO or HEK293 cells expressing the GPCRATCC, In-houseHost cells for the functional assay.
Cell Culture Medium (e.g., DMEM/F12)GibcoFor cell growth and maintenance.
cAMP Assay Kit (e.g., HTRF, LANCE, GloSensor)Cisbio, PerkinElmer, PromegaTo quantify intracellular cAMP.
ForskolinSigma-AldrichTo stimulate adenylyl cyclase (for Gi assays).
IBMX (Phosphodiesterase inhibitor)Sigma-AldrichTo prevent cAMP degradation.
Test Compound StockN/A(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol
384-well PlatesGreiner Bio-OneLow-volume assay vessel.
Step-by-Step Methodology
  • Seed cells expressing the target GPCR into 384-well plates and grow to near confluence (typically 24-48 hours).[20]

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer (often containing a phosphodiesterase inhibitor like IBMX).

  • Agonist Mode (for Gs): Add serial dilutions of the test compound to the wells. Incubate for 30-60 minutes at room temperature.[21]

  • Antagonist Mode (for Gi): Add serial dilutions of the test compound. After a pre-incubation (e.g., 15-30 minutes), add a fixed concentration of forskolin (e.g., an EC₈₀ concentration) to all wells to stimulate cAMP production. Incubate for a further 30-60 minutes.[21]

  • Following incubation, add the detection reagents from the cAMP assay kit according to the manufacturer's protocol.

  • Incubate as required by the kit (typically 60 minutes).

  • Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

Data Analysis
  • Normalize the raw data to positive and negative controls.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (Eₘₐₓ).

Protocol: Functional Ion Channel Modulation (Fluorescence-Based Assay)

This protocol uses a membrane potential-sensitive dye to detect the modulation of ion channel activity in a high-throughput format. It is a powerful method to screen for both activators and inhibitors.[14]

Causality and Principle

Ion channels control the flow of ions across the cell membrane, which in turn governs the cell's membrane potential. Many fluorescent dyes can report changes in this potential.[13] When an ion channel is opened or closed by a test compound, the resulting ion flux changes the membrane potential, causing a change in the dye's fluorescence intensity. This change is detected by a specialized plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader).[10]

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
Cells expressing the Ion ChannelIn-house, Charles RiverHost cells for the functional assay.[22]
Membrane Potential Assay KitMolecular Devices, Thermo FisherContains fluorescent dye and quencher.
Assay Buffer (e.g., HBSS)GibcoTo maintain cell viability during the assay.
Known Channel Activator/InhibitorTocris, Sigma-AldrichPositive controls for the assay.
384-well PlatesCorningAssay vessel.
FLIPR or similar instrumentMolecular DevicesTo measure fluorescence kinetics.
Step-by-Step Methodology
  • Seed cells expressing the target ion channel into 384-well plates and grow to a confluent monolayer.

  • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye solution.

  • Incubate the plate for 30-60 minutes at 37°C to allow the dye to load into the cell membranes.

  • Prepare a "compound plate" containing serial dilutions of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the reading protocol:

    • A baseline fluorescence reading is taken for several seconds.

    • The instrument automatically adds the compound from the compound plate to the cell plate.

    • The fluorescence is continuously monitored for several minutes to capture the kinetic response to the compound.[10]

  • For antagonist screening, a second addition of a known channel activator can be performed after the test compound to measure inhibition.

Troubleshooting and Scientific Rigor

Ensuring the trustworthiness of in vitro data is paramount. Every protocol must be a self-validating system.

IssuePotential CauseSolution / Best Practice
Low Signal-to-Background Insufficient receptor/channel expression; Inactive reagents; Suboptimal assay conditions.Validate cell line expression levels. Test new lots of reagents. Optimize incubation time, temperature, and buffer components.[5]
High Well-to-Well Variability Inconsistent cell plating; Pipetting errors; Compound precipitation.Use automated cell dispensers. Calibrate pipettes regularly. Check compound solubility in assay buffer; add BSA or use DMSO carefully.
False Positives Compound auto-fluorescence; Non-specific interactions; Assay interference.Run a counter-screen with a parental cell line lacking the target. Test compound against the detection system itself (e.g., luciferase).[23]
Irreproducible Results Reagent instability; Cell passage number drift; Inconsistent protocols.Aliquot and store reagents properly. Use cells within a defined passage number range. Adhere strictly to a validated Standard Operating Procedure (SOP).[5][24]

Conclusion

The protocols detailed in this guide provide a robust and scientifically sound framework for the initial in vitro characterization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol. By systematically assessing its ability to bind to and functionally modulate GPCRs and ion channels, researchers can efficiently identify its primary biological targets and mechanism of action. This foundational data is a critical first step in the drug discovery pipeline, enabling informed decisions for subsequent lead optimization and further preclinical development.

References

  • Recent progress in assays for GPCR drug discovery. (Source: Acta Pharmaceutica Sinica B)
  • Radioligand binding assays. (Source: Bio-protocol)
  • Data Sheet Radioligand Binding Assay Protocols. (Source: Gifford Bioscience)
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (Source: bioRxiv)
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. (Source: Benchchem)
  • Radioligand binding methods: practical guide and tips. (Source: Methods in Molecular Biology)
  • (3S,4S)-3-(Propylamino)piperidin-4-ol. (Source: EvitaChem)
  • Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience)
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (Source: PubMed)
  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (Source: Chemistry & Biodiversity)
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (Source: PMC)
  • Cell-Based Ion Channel Assays. (Source: Thermo Fisher Scientific)
  • GPCR Functional Cell-based Assays. (Source: GenScript)
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (Source: Charnwood Discovery)
  • High-throughput screening for ion channel modulators. (Source: PubMed)
  • GPCR Research Solutions. (Source: Promega)
  • The value of GPCR cell-based assays in drug discovery. (Source: Drug Target Review)
  • Ion Channel Assays. (Source: Charles River Laboratories)
  • Enhanced Selectivity Screening of GPCR Ligands Using a Label-Free Cell Based Assay Technology. (Source: Combinatorial Chemistry & High Throughput Screening)
  • GPCR Functional Assays, Understanding On/Off-target Activity. (Source: Eurofins Discovery)
  • Practical Guidance for Small Molecule Screening. (Source: Yale Center for Molecular Discovery)
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (Source: PMC)
  • Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. (Source: PubMed)
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (Source: PMC)
  • Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. (Source: PubMed)

Sources

Application Note: Scale-Up Production of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol via Chemoenzymatic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3S,4S)-3-amino-4-hydroxypiperidine scaffold is a privileged, rigid pharmacophore widely utilized in the development of kinase inhibitors, GPCR ligands, and aspartyl protease inhibitors[1]. Transitioning this complex chiral intermediate from milligram-scale medicinal chemistry to kilogram-scale preclinical manufacturing presents significant synthetic challenges, primarily concerning regioselective functionalization and scalable enantiomeric resolution.

This application note details a robust, kilogram-scale chemoenzymatic protocol for the production of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol . By leveraging protecting-group-directed regioselectivity and highly efficient biocatalytic kinetic resolution, this route eliminates the need for expensive chiral chromatography and hazardous stoichiometric resolving agents.

Retrosynthetic Strategy & Mechanistic Causality

The Regioselectivity Conundrum: N-Boc vs. N-Benzyl

The synthesis of vicinal amino alcohols on a piperidine ring typically proceeds via the nucleophilic ring-opening of a 3,4-epoxypiperidine. However, the regioselectivity of this opening is notoriously sensitive to the N-protecting group and the nucleophile[2].

  • N-Boc Protection: Utilizing an N-Boc protecting group strongly biases nucleophilic attack toward the C4 position (yielding 4-amino-3-ols) due to the electron-withdrawing inductive effect of the carbamate[1].

  • N-Benzyl Protection (The Solution): To access the target 3-amino-4-ol architecture, an N-benzyl protecting group is employed. The basicity of the N-benzyl nitrogen alters the transition state electronics. When reacted with a bulky secondary amine—such as ethyl(propyl)amine—under thermodynamic control, the steric bulk and electronic environment shift the regioselectivity to favor attack at C3[2]. The reaction strictly follows the Fürst-Plattner rule, proceeding via a trans-diaxial transition state to guarantee the trans relative stereochemistry.

Biocatalytic Enantiomeric Resolution

To achieve the absolute (3S,4S) configuration without the solvent waste associated with preparative SFC, a biocatalytic kinetic resolution is utilized. Candida antarctica Lipase B (CAL-B) demonstrates extreme stereospecificity for trans-3-amino-4-hydroxypiperidines[3]. In the presence of vinyl acetate, CAL-B selectively acetylates the (3R,4R)-enantiomer, leaving the desired (3S,4S)-alcohol untouched. The resulting orthogonal solubility profiles allow for straightforward separation via liquid-liquid extraction.

Process Workflow Diagram

Workflow SM 1-Benzyl-1,2,3,6-tetrahydropyridine Epox 1-Benzyl-3,4-epoxypiperidine (Racemic) SM->Epox mCPBA, CH2Cl2, 0°C Amino rac-trans-1-Benzyl-3-[ethyl(propyl)amino] piperidin-4-ol Epox->Amino Ethyl(propyl)amine, MeCN, 80°C Resol Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Amino->Resol CAL-B, Vinyl Acetate, DIPE, 45°C Sep Separation via Extraction (3S,4S)-Alcohol (Aq) / (3R,4R)-Acetate (Org) Resol->Sep pH Adjustment & Extraction Target (3S,4S)-3-[Ethyl(propyl)amino] piperidin-4-ol Sep->Target H2 (50 psi), Pd/C, MeOH, 40°C

Figure 1: Chemoenzymatic scale-up workflow for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.

Kilogram-Scale Experimental Protocols

Step 1: Epoxidation of 1-Benzyl-1,2,3,6-tetrahydropyridine

Causality: mCPBA is utilized over hydrogen peroxide/tungstate to ensure rapid, low-temperature epoxidation, minimizing the risk of N-oxidation at the piperidine nitrogen.

  • Charge a 50 L glass-lined reactor with 1-benzyl-1,2,3,6-tetrahydropyridine (1.0 kg, 5.77 mol) and dichloromethane (20 L). Cool the solution to 0 °C.

  • Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.42 kg, 6.35 mol) over 2 hours, maintaining the internal temperature below 5 °C.

  • Stir the suspension for 4 hours at 0–5 °C.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (5 L), followed by 1M NaOH (10 L) to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic 1-benzyl-3,4-epoxypiperidine as a pale yellow oil (approx. 1.05 kg, 96% yield).

Step 2: Regioselective Aminolysis

Causality: Refluxing in a polar aprotic solvent (acetonitrile) without Lewis acid additives allows the steric bulk of the secondary amine to drive the attack to the less hindered C3 position, bypassing the C4 attack commonly seen with primary amines[2][4].

  • Dissolve 1-benzyl-3,4-epoxypiperidine (1.0 kg, 5.28 mol) in anhydrous acetonitrile (15 L) in a 50 L reactor.

  • Add N-ethylpropan-1-amine (ethyl(propyl)amine) (1.38 kg, 15.8 mol, 3.0 equiv).

  • Heat the mixture to reflux (80 °C) for 24 hours under a nitrogen atmosphere.

  • Cool to room temperature and concentrate the mixture under vacuum to remove unreacted amine and solvent.

  • Dissolve the crude residue in ethyl acetate (10 L) and wash with water (3 × 3 L) to remove highly polar impurities.

  • Concentrate the organic phase to yield rac-trans-1-benzyl-3-[ethyl(propyl)amino]piperidin-4-ol.

Step 3: Biocatalytic Kinetic Resolution (CAL-B)

Causality: Immobilized CAL-B (Novozym 435) provides exceptional enantiomeric discrimination (E > 200). Vinyl acetate acts as an irreversible acyl donor, driving the reaction to 50% conversion (perfect resolution)[3].

  • Dissolve the racemic amino alcohol (1.2 kg) in diisopropyl ether (DIPE, 24 L).

  • Add vinyl acetate (1.8 kg, 5.0 equiv) and immobilized CAL-B (Novozym 435, 120 g, 10% w/w).

  • Stir the suspension gently at 45 °C for 48 hours. Monitor the enantiomeric excess of the remaining alcohol via chiral HPLC.

  • Once the (3S,4S)-alcohol reaches >99% ee, filter the mixture to recover the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate. Dissolve the residue in a mixture of 0.5 M HCl (10 L) and ethyl acetate (10 L).

  • The lipophilic (3R,4R)-acetate partitions into the organic layer, while the desired (3S,4S)-alcohol remains in the aqueous layer as the hydrochloride salt.

  • Basify the aqueous layer to pH 10 using 2M NaOH, and extract with dichloromethane (3 × 5 L). Concentrate the combined DCM layers to afford enantiopure (3S,4S)-1-benzyl-3-[ethyl(propyl)amino]piperidin-4-ol.

Step 4: Catalytic Hydrogenolysis (Debenzylation)

Causality: Palladium on carbon under hydrogen pressure cleanly cleaves the N-benzyl group without affecting the stereocenters or the alkyl groups on the C3 amine[4].

  • Charge a 20 L pressure reactor with the enantiopure intermediate (500 g), methanol (10 L), and 10% Pd/C (50 g, 50% wet).

  • Purge the reactor with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the reactor to 50 psi with H₂ and heat to 40 °C. Stir vigorously for 12 hours.

  • Vent the hydrogen and purge with nitrogen. Filter the catalyst through a pad of Celite, washing with hot methanol (2 L).

  • Concentrate the filtrate under reduced pressure to yield the final API intermediate, (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol , as a highly pure crystalline solid or viscous oil.

Analytical Specifications & In-Process Controls (IPC)

Strict IPCs are required to ensure the self-validating nature of the process. The following table summarizes the quantitative data parameters for scale-up release.

Process StepAnalytical MethodCritical Quality Attribute (CQA)Acceptance Criteria
1. Epoxidation HPLC-UV (210 nm)Conversion of starting material> 98.0% conversion, < 2.0% SM
2. Aminolysis LC-MS (ESI+)Regioisomeric Ratio (3-amino vs 4-amino)> 85:15 ratio (Area %)
3. Resolution Chiral HPLC (Daicel Chiralpak AD-H)Enantiomeric Excess (ee) of (3S,4S)-alcohol> 99.0% ee
3. Resolution GravimetricMass balance of extracted alcohol42–48% recovery (theoretical max 50%)
4. Debenzylation GC-FIDResidual Benzyl Toluene / Solvent< 500 ppm
Final Release ¹H NMR / ¹³C NMRDiastereomeric Purity (trans vs cis)> 99.5% trans-isomer

References

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules (PMC). Highlights the application of CAL-B for the kinetic resolution of trans-3-amino-4-hydroxypiperidines and the regioselective opening of 1-benzyl-3,4-epoxypiperidine. URL:[Link][2]

  • Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol. Organic Process Research & Development (ACS). Details the scale-up parameters for epoxide ring-opening in piperidine systems and the subsequent debenzylation protocols. URL:[Link][4]

Sources

Troubleshooting & Optimization

improving reaction yield in (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming bottlenecks in the synthesis of complex chiral amines.

The synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol presents a classic challenge in asymmetric synthesis: achieving high regioselectivity and stereospecificity during the nucleophilic ring-opening of a piperidine epoxide with a sterically hindered secondary amine.

Below is our comprehensive, field-tested troubleshooting guide and protocol to help you optimize your reaction yields, prevent stereocenter erosion, and eliminate common side reactions.

Mechanistic Workflow & Failure Pathways

The optimal synthetic route utilizes a (3R,4S)-1-Boc-3,4-epoxypiperidine precursor. The critical step is the regioselective nucleophilic attack at the C3 position by N-ethylpropan-1-amine. Without proper catalytic control, this step is highly susceptible to failure via competing C4-attack or base-induced elimination.

PiperidineSynthesis A (3R,4S)-1-Boc-3,4- epoxypiperidine B Ethyl(propyl)amine + LiClO4 / MeCN A->B Nucleophilic Addition C (3S,4S)-Boc-amino-ol Intermediate B->C Regioselective Opening (C3) Fail1 C4-Attack (Regioisomer) B->Fail1 Uncatalyzed (Steric clash) Fail2 Elimination (Allylic alcohol) B->Fail2 Strong Base / High Heat D Deprotection (TFA / DCM) C->D N-Boc Removal E (3S,4S)-3-[Ethyl(propyl)amino] piperidin-4-ol D->E Neutralization

Fig 1. Synthetic workflow and failure pathways for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.

Quantitative Reaction Optimization Data

To demonstrate the causality behind our recommended protocol, the table below summarizes the quantitative impact of various catalytic conditions on the epoxide ring-opening step.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C4)Enantiomeric Excess (ee %)
None (Thermal)EtOH80483555:45>98
Yb(OTf)₃ (10 mol%)THF65246280:2095
LiClO₄ (2.0 equiv) MeCN 85 24 88 >95:5 >98
LiClO₄ (2.0 equiv)Solvent-free851291>95:5>98

Troubleshooting FAQs

Q: Why is my reaction yield stalling at ~35-40% with a complex mixture of regioisomers? A: The uncatalyzed nucleophilic attack of ethyl(propyl)amine on (3R,4S)-1-Boc-3,4-epoxypiperidine suffers from poor regiocontrol. Because ethyl(propyl)amine is a bulky secondary amine, it preferentially attacks the less sterically hindered position, which leads to poor C3 vs. C4 selectivity. Introducing a Lewis acid catalyst, such as Lithium Perchlorate (LiClO₄), coordinates both the epoxide oxygen and the Boc-carbamate carbonyl. This rigid bidentate transition state directs the incoming amine exclusively to the C3 position, significantly improving both yield and regioselectivity ().

Q: I am observing significant formation of an allylic alcohol side-product. How can I suppress this elimination pathway? A: Elimination occurs when the amine acts as a base rather than a nucleophile, abstracting a proton adjacent to the epoxide. This is exacerbated by prolonged heating in non-polar or protic solvents without a catalyst. Switching to highly concentrated or solvent-free conditions with LiClO₄ accelerates the nucleophilic SN2 ring-opening over the E2 elimination pathway (). Ensure your LiClO₄ is strictly anhydrous, as trace water can promote side reactions.

Q: How do I prevent the erosion of enantiomeric excess (ee) during the prolonged heating required for this bulky amine? A: Erosion of ee is typically caused by reversible epoxide ring-opening/closing or racemization at elevated temperatures. By utilizing the LiClO₄-promoted methodology in acetonitrile (MeCN) at 85 °C, the reaction time is reduced from 48 hours to 12–24 hours. The strong Lewis acid activation ensures the reaction proceeds via a strict SN2-like mechanism with complete inversion of stereochemistry at C3 (from R to S), preserving the ee at >98%.

Step-by-Step Methodology: Optimized Epoxide Ring-Opening

This self-validating protocol utilizes LiClO₄ to enforce regioselectivity. Safety Note: Lithium perchlorate is a strong oxidant. Handle with care, avoid contact with organic combustibles, and never heat to dryness in the presence of strong reducing agents.

Phase 1: Regioselective Ring-Opening

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve enantiopure (3R,4S)-1-Boc-3,4-epoxypiperidine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (2.0 mL, yielding a 0.5 M solution).

  • Catalyst Addition: Add anhydrous Lithium Perchlorate (LiClO₄, 2.0 mmol, 2.0 equiv) in one portion. Stir at room temperature for 10 minutes to allow for full complexation with the substrate.

  • Amine Addition: Syringe in N-ethylpropan-1-amine (4.0 mmol, 4.0 equiv).

  • Reaction: Seal the tube securely and heat the mixture in an oil bath at 85 °C for 24 hours. Monitor the reaction progress via TLC (EtOAc/Hexane 1:1, visualized with ninhydrin stain).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3S,4S)-Boc-protected amino alcohol.

Phase 2: Deprotection & Isolation 7. Deprotection: Dissolve the crude intermediate in dichloromethane (DCM, 5.0 mL) and cool to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 1.0 mL) dropwise. Remove the ice bath and stir for 2 hours at room temperature. 8. Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. 9. Isolation: Pass the resulting residue through a basic Amberlyst A21 ion-exchange resin (eluting with methanol) to yield the free base target, (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol . Purify further via recrystallization from hot ethyl acetate/hexane if analytically pure material is required.

References

  • Rossé, G., Ouertani, F., & Schröder, H. (1999). Efficient Solid-Phase Synthesis of β-Aminosubstituted Piperidinols. Journal of Combinatorial Chemistry, 1(5), 397-401. URL: [Link]

  • Azizi, N., & Saidi, M. R. (2005). Solid lithium perchlorate as a powerful catalyst for the synthesis of β-aminoalcohols under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. URL:[Link]

preventing epimerization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol during isolation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Epimerization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol During Isolation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating chiral 1,2-aminoalcohols presents unique stereochemical challenges. This guide provides authoritative troubleshooting strategies to prevent the epimerization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol during downstream processing and isolation.

The Causality of Epimerization: Mechanistic Overview

To prevent epimerization, we must first understand the structural causality behind it. The molecule (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol features a highly nucleophilic tertiary amine adjacent to a secondary alcohol. Because the (3S,4S) configuration places these groups in a trans relationship, the piperidine ring can adopt a trans-diaxial conformation.

This geometry perfectly aligns the nitrogen’s lone pair anti-periplanar to the C4-hydroxyl group. If the hydroxyl group is activated—most commonly by protonation in strongly acidic workups (pH < 2)—the tertiary amine drives an intramolecular displacement of water. This forms a highly strained, reactive bicyclic aziridinium intermediate . When water re-attacks this intermediate during isolation, it often does so from the opposite face, resulting in inversion at the C4 carbon and yielding the unwanted (3S,4R) cis-epimer[1].

Pathway A (3S,4S)-Isomer (trans-1,2-aminoalcohol) B Protonated Intermediate (C4-OH2+) A->B Strong Acid (pH < 2) C Bicyclic Aziridinium Ion (Reactive Intermediate) B->C -H2O (Intramolecular Attack) C->A +H2O (Retention at C4) D (3S,4R)-Epimer (cis-1,2-aminoalcohol) C->D +H2O (Inversion at C4)

Mechanistic pathway of acid-catalyzed epimerization via a bicyclic aziridinium intermediate.

Troubleshooting FAQs

Q1: During the final isolation step, my LC-MS shows a second peak with the identical mass ([M+H]+ = 187.2). Why is my product epimerizing? A: The appearance of an isobaric peak is the classic signature of C4-inversion. Because the C3 position holds a bulky, electron-rich ethyl(propyl)amino group, exposing the compound to strongly acidic conditions protonates the C4-hydroxyl group. This triggers the aziridinium pathway described above[2]. Epimerization is rarely caused by base in this specific scaffold (as there is no adjacent carbonyl to facilitate enolization); it is almost exclusively an acid-catalyzed, thermally driven phenomenon during isolation.

Q2: I need to remove a Boc-protecting group from the piperidine nitrogen prior to isolation. How can I do this without destroying the stereocenter? A: Standard Boc-deprotection using neat Trifluoroacetic acid (TFA) or concentrated HCl will inevitably protonate the C4-alcohol and trigger epimerization. To bypass this, utilize a "cool and dilute" strategy. Perform the deprotection using 15% TFA in Dichloromethane (DCM) at 0 °C. Crucially, do not evaporate the TFA. Evaporating the acid concentrates it and supplies thermal energy, driving aziridinium formation. Instead, quench the reaction directly into a cold, buffered basic solution (e.g., saturated NaHCO₃)[3].

Q3: Is the compound stable during thermal concentration (rotovap) after extraction? A: Only if the organic phase is strictly neutralized. If trace acids remain in the organic phase (e.g., unwashed HCl), the increasing concentration and thermal stress during solvent evaporation will aggressively drive epimerization. Always perform a final wash with brine/NaHCO₃ and keep the rotovap water bath strictly below 30 °C.

Q4: How can I separate the epimers if my batch is already contaminated? A: The trans (3S,4S) and cis (3S,4R) epimers have distinct spatial arrangements that affect their hydrogen-bonding capacity. They can be separated via Reverse-Phase HPLC using a mildly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water / Acetonitrile, pH 9.5). The basic pH suppresses amine ionization, maximizing the chromatographic resolution based on diastereomeric interactions with the stationary phase.

Quantitative Data: Impact of Isolation Conditions on Epimerization

The following table summarizes the causality between isolation conditions and the rate of aziridinium formation/epimerization.

Isolation ConditionpH RangeEvaporation Temp (°C)Aziridinium FormationEpimerization (%)Recommended Action
Strong Acid (HCl/TFA)< 2.045 °CVery High> 40%Never heat strong acids during isolation.
Strong Acid (HCl/TFA)< 2.00 - 5 °CModerate5 - 15%Quench immediately; do not concentrate.
Mild Acid (AcOH)4.0 - 5.025 °CLow< 2%Acceptable for mild pH adjustment.
Basic (NaHCO₃/NaOH)8.0 - 10.025 - 30 °CNone0%Ideal for aqueous extraction and workup.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checks to monitor stereochemical integrity.

Protocol 1: Epimerization-Free Aqueous Workup and Extraction

Objective: Isolate the free base of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol without triggering C4-inversion.

  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Basic Quench: Slowly pour the mixture into a vigorously stirred solution of cold, saturated aqueous NaHCO₃ (3 volumes relative to reaction volume). Ensure the final aqueous pH is strictly between 8.5 and 9.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 2 volumes). The free base is highly soluble in these organic solvents.

  • Validation Check 1 (Self-Validation): Remove a 50 µL aliquot of the combined organic layer, dilute in 1 mL Methanol, and run a rapid LC-MS. Confirm a single sharp peak at [M+H]+ = 187.2 m/z. If a shoulder or second isobaric peak is observed, epimerization has already occurred upstream.

  • Washing & Drying: Wash the combined organic layers with brine (1 volume) to remove trace water-soluble impurities. Dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Maintain the rotovap water bath temperature below 30 °C to prevent thermal stress on the un-ionized aminoalcohol.

Protocol 2: Safe Boc-Deprotection Prior to Isolation

Objective: Remove an N1-Boc protecting group without forming the aziridinium intermediate.

  • Dilute Acid Preparation: Prepare a solution of 15% TFA in anhydrous DCM (v/v). Pre-cool this solution to 0 °C.

  • Reaction: Dissolve the Boc-protected substrate in a minimal amount of DCM and add the cold TFA solution dropwise. Stir at 0 °C for 2 hours.

  • Validation Check 2: Monitor by TLC (Ninhydrin stain) or LC-MS to confirm complete consumption of the starting material.

  • Reverse Quench (Critical Step): Do not evaporate the reaction mixture. Instead, transfer the cold acidic mixture dropwise into a rapidly stirring flask containing 2M NaOH and crushed ice, ensuring the internal temperature never exceeds 10 °C and the pH remains > 8.

  • Isolation: Proceed immediately to extraction as outlined in Protocol 1, Step 3.

References

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. ResearchGate. Available at:[Link][2]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at:[Link]

Sources

optimizing crystallization conditions for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Welcome to the advanced troubleshooting and protocol guide for the isolation and crystallization of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol. As a highly functionalized chiral amino alcohol, this compound presents unique crystallization challenges. The vicinal amino alcohol motif creates a dense hydrogen-bonding network that frequently leads to severe hygroscopicity, polymorphism, and a propensity to "oil out" (Liquid-Liquid Phase Separation) rather than form an ordered crystal lattice.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies to ensure high enantiomeric/diastereomeric excess (ee/de), polymorphic stability, and scalable yields.

PART 1: Core Experimental Workflows

To achieve >99% diastereomeric purity and a stable crystalline form, the most reliable approach is a two-stage process: Diastereomeric Salt Resolution followed by Free-Base Anti-Solvent Crystallization .

Protocol 1: Diastereomeric Salt Resolution (Self-Validating System)

Because the free base of piperidin-4-ol derivatives is highly prone to forming metastable syrups, converting it to a diastereomeric salt disrupts the internal H-bonding network and forces an ordered lattice assembly[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-[Ethyl(propyl)amino]piperidin-4-ol (1.0 eq) in a polar aprotic solvent, preferably Tetrahydrofuran (THF), at 10 volumes (v/w).

  • Resolving Agent Addition: Prepare a solution of a chiral resolving agent (e.g., (1S)-(+)-10-Camphorsulfonic acid, 1.05 eq) in Isopropanol (IPA) at 3 volumes. Add this dropwise to the THF solution at 25°C.

  • Thermal Cycling: Heat the mixture to 60°C to ensure complete dissolution and erase thermal history.

  • Controlled Nucleation: Cool the reactor at a strict rate of 0.1°C/min to 45°C.

  • Seeding: Introduce 1 wt% of pure (3S,4S)-salt seed crystals. Causality: Seeding just below the metastable limit bypasses the high activation energy of primary nucleation, preventing supersaturation spikes that lead to oiling out.

  • Aging & Isolation: Age the slurry at 15°C for 4 hours. Filter and wash the cake with cold THF (2 volumes).

  • Self-Validating Checkpoint: Pull a 1 mL aliquot of the mother liquor upon reaching 15°C. Centrifuge and analyze via Chiral HPLC. If the mother liquor is not heavily enriched in the undesired (3R,4S) isomer, the thermodynamic solubility difference is insufficient. You must abort, reheat, and increase the IPA ratio.

Protocol 2: Free-Base Anti-Solvent Crystallization

Once the salt is isolated, the free base must be regenerated and crystallized into a stable polymorph[2].

  • Neutralization: Suspend the isolated salt in water (5 vol) and adjust to pH 10 using 2M NaOH. Extract the liberated free base with Ethyl Acetate (3 x 5 vol).

  • Solvent Exchange: Distill the organic layer under vacuum and swap to an Acetone/Water mixture (volume ratio 1.33:1). Causality: Acetone/Water systems are proven to stabilize the hydrate forms of piperidin-4-ols, preventing polymorphic collapse during drying[2].

  • Anti-Solvent Addition: Heat to 50°C. Slowly dose in n-Heptane over 2 hours.

  • Cooling: Cool to exactly 15°C. Causality: Recrystallization temperature dictates the polymorphic outcome; 15°C has been empirically shown to maximize both yield and polymorphic purity for this class of molecules[2].

CIDT_Workflow A Crude Piperidin-4-ol (Free Base) C Salt Formation (60°C) in THF/IPA A->C B Chiral Resolving Agent (e.g., CSA in IPA) B->C D Controlled Cooling (0.1°C/min) & Seeding at 45°C C->D E Filtration of (3S,4S)-Salt D->E F Neutralization (pH 10) & Extraction E->F G Anti-Solvent Crystallization (Acetone/Heptane at 15°C) F->G

Workflow for the chiral resolution and crystallization of the piperidin-4-ol derivative.

PART 2: Data Presentation

Table 1: Solvent System Matrix for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Solvent SystemApplication PhaseCausality & Expected Outcome
THF / Isopropanol Diastereomeric Salt ResolutionTHF acts as a strong anti-solvent for the salt, driving yield. IPA solubilizes the resolving agent, preventing impurity inclusion[1].
Acetone / Water (1.33:1) Free Base Hydrate FormationOptimal for stabilizing the crystal lattice via hydrogen bonding, preventing polymorphic shifts during vacuum drying[2].
IPA / Water (3:1) Crystallization-Induced TransformationExcellent for dynamic epimerization (CIDT) if base-catalyzed stereocenter inversion is required[3].
Toluene / n-Heptane Anhydrous Free Base IsolationHigh risk of oiling out (LLPS). Only recommended if the anhydrous form is strictly required and heavy seeding is utilized.

PART 3: Troubleshooting Guides & FAQs

Q1: My crystallization is yielding a viscous syrup (oiling out) instead of a crystalline solid. How do I force nucleation? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your supersaturation trajectory intersects the binodal curve before reaching the solubility curve. For a highly polar molecule like (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol, the vicinal amino alcohol motif interacts strongly with trace water or polar impurities, depressing the melting point and favoring a metastable liquid phase. Corrective Action: Do not crash-cool. Flatten your cooling curve to 0.1°C/min. Adjust your solvent matrix by increasing its solubilizing power slightly (e.g., adding 5-10% v/v Isopropanol to your Acetone/Heptane system) to shift the binodal curve away from your operating window. Introduce 1-2 wt% of seed crystals just below the metastable limit.

Troubleshooting A Issue: Oiling Out (LLPS) B Check Supersaturation Trajectory A->B C Hit Binodal Curve? B->C D Increase Solvent Polarity (Add IPA) C->D Yes E Reduce Cooling Rate & Add Seeds C->E No

Diagnostic logic for resolving liquid-liquid phase separation during crystallization.

Q2: I am observing polymorphic shifts upon drying the API. How can I stabilize the desired polymorph? A2: Piperidin-4-ol derivatives frequently form channel hydrates or solvates[4]. When vacuum drying removes these solvent molecules, the lattice collapses into a different polymorphic form. Corrective Action: As demonstrated in the optimization of similar piperidin-4-ol APIs, the recrystallization temperature dramatically affects polymorphic purity[2]. Standardize your isolation temperature (strictly at 15°C) and utilize an Acetone/Water system to form a stable, predictable hydrate if the anhydrous free base is too labile. Validate the drying process by monitoring the phase transition via post-drying XRPD (X-ray Powder Diffraction).

Q3: How do I maximize the diastereomeric excess (de) if the first crop is only 85% de? A3: Suboptimal chiral resolution indicates the co-precipitation of the undesired diastereomeric salt. This happens when the thermodynamic solubility difference between the (3S,4S) and (3R,4S) salts is too narrow in your chosen solvent[1]. Corrective Action: Perform a targeted thermodynamic reslurry. Do not fully dissolve the solid. Suspend the 85% de crop in a 5:1 mixture of THF/IPA at 40°C for 12 hours. The Ostwald ripening effect will preferentially dissolve the more soluble (undesired) isomer into the mother liquor, enriching the solid phase to >98% de[3]. Alternatively, explore Crystallization-Induced Diastereomer Transformation (CIDT) using a base like DABCO to actively epimerize the undesired isomer in solution[5].

Q4: Does the order of anti-solvent addition matter? A4: Absolutely. Adding the API solution into the anti-solvent (reverse addition) generates massive, uncontrolled local supersaturation, leading to amorphous precipitation or oiling out. You must always dose the anti-solvent into the API solution (forward addition) at a controlled rate (e.g., over 2-4 hours) while maintaining the temperature just below the boiling point of the mixture, followed by controlled cooling.

References

  • An Efficient and Scalable Synthesis of Quinolone 006 Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link][2]

  • Crystallization-Induced Diastereomer Transformations Source: Chemical Reviews (ACS Publications) URL:[Link][5]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Source: US Patent 20080051579A1 URL:[1]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin Source: PubMed Central (PMC) URL:[Link][3]

  • Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 Source: World Intellectual Property Organization (WO2018183145A1) URL:[4]

Sources

Technical Support Center: Chiral HPLC Troubleshooting for Highly Basic Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chiral separation of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol . As a highly polar molecule containing both a secondary amine (piperidine ring) and a sterically hindered tertiary amine (ethylpropylamino group), this compound presents significant chromatographic challenges.

This guide is engineered for analytical scientists and drug development professionals. It bypasses basic chromatography principles to focus directly on the mechanistic causality of peak tailing, stationary phase degradation, and stereoselective resolution failures.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Chromatogram: (3S,4S)-Piperidin-4-ol Tailing Severe Peak Tailing or No Elution? Start->Tailing Resolution Poor Enantiomeric Resolution (Rs < 1.5)? Tailing->Resolution No AddBase Add 0.1-0.2% DEA or EDA to Mobile Phase Tailing->AddBase Yes CheckCSP Screen Immobilized CSPs (e.g., Chiralpak IA/IB) Resolution->CheckCSP Yes Success Baseline Separation Achieved (Rs > 1.5) Resolution->Success No AddBase->Resolution Temp Decrease Temp to 15-20°C & Lower Flow Rate CheckCSP->Temp Temp->Success

Workflow for troubleshooting chiral HPLC separation of basic piperidine derivatives.

Core Troubleshooting Modules (FAQs)

Q1: Why does (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol exhibit extreme peak tailing or completely fail to elute on standard polysaccharide CSPs? Causality: This molecule possesses two highly basic nitrogen centers (pKa ~9–11). In standard Normal Phase (NP) or Polar Organic Mode (POM), these basic moieties undergo strong, non-specific ionic interactions with residual acidic silanol groups (Si-OH) on the silica support of the Chiral Stationary Phase (CSP)[1]. Solution: A basic additive is strictly required in the mobile phase to competitively bind and mask these active silanols. 2 explicitly recommends Diethylamine (DEA) or Ethylenediamine (EDA) over Triethylamine (TEA)[2]. Primary and secondary amines (like EDA and DEA) can better hydrogen-bond and penetrate sterically hindered silanol pockets compared to the bulkier TEA, effectively shutting down secondary interactions[3].

Q2: Which chromatographic mode—Normal Phase (NP), Polar Organic Mode (POM), or Reversed Phase (RP)—is optimal for this highly basic diamine? Causality: POM (e.g., 100% Methanol or Acetonitrile) or NP (Hexane/Ethanol) are highly recommended. Reversed Phase (RP) is mechanistically problematic for this compound. To suppress the ionization of the basic amines in RP, a high pH buffer (pH > 9.0) is required. However, most silica-based polysaccharide CSPs degrade rapidly at pH > 8.0 due to silica dissolution[4]. Solution: Utilize POM with 0.1% DEA. POM enhances the solubility of this highly polar compound and relies heavily on hydrogen bonding and dipole-dipole interactions for chiral recognition, which are highly effective for amino-alcohols[3].

Q3: We added 0.1% DEA, but the peaks are still broad and resolution (Rs) is < 1.5. What is the next mechanistic step? Causality: If non-specific silanol interactions are suppressed but peaks remain broad, the issue is likely slow mass transfer kinetics or suboptimal 3D steric fit within the chiral polymer cavities. Solution:

  • Switch to an Immobilized CSP: Immobilized phases (e.g., Chiralpak IA, IB, IC) allow the use of "extended range" solvents[3]. Adding 5–10% Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to the mobile phase can alter the 3D conformation of the polysaccharide polymer, opening new chiral recognition cavities and improving mass transfer for bulky analytes.

  • Temperature Modulation: Chiral separations are highly temperature-dependent. Lowering the column temperature (e.g., from 25°C to 15°C) increases the enthalpic contribution to the separation factor (α), often drastically improving resolution[5].

Q4: What causes sudden "ghost peaks" or shifting retention times during routine analysis of this compound? Causality: Poor reproducibility and ghost peaks are classic signs of system contamination or incomplete column equilibration[5]. Because chiral stationary phases have complex tertiary structures, they require significantly longer equilibration times than achiral C18 columns when mobile phase additives are introduced. Solution: Ensure the column is flushed with at least 30 column volumes of the DEA-modified mobile phase before the first injection. If ghost peaks appear, they are often caused by the oxidation of the DEA additive; always prepare fresh mobile phase daily[5].

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Additive Selection for Basic Chiral Amines
AdditiveTypical Conc.Mechanistic CausalityRecommendation for (3S,4S)-diamine
Diethylamine (DEA) 0.1% - 0.5%Competitively binds residual acidic silanols; excellent volatility.Primary Choice. Provides stable baselines and sharp peaks for secondary amines[3].
Ethylenediamine (EDA) 0.1% - 0.2%Bidentate masking of adjacent, sterically hindered silanol pockets.Alternative. Superior for highly basic, stubborn diamines that tail with DEA[3].
Triethylamine (TEA) 0.1% - 0.5%Masks silanols, but bulky ethyl groups cause steric hindrance.Not Recommended. Often fails to penetrate deep silanol cavities[2].
Trifluoroacetic Acid (TFA) 0.1%Lowers pH to protonate basic sites.Avoid. Will protonate the amines, destroying chiral recognition in NP/POM[2].
Table 2: CSP Selection Matrix
Column TypePolymer ChemistrySolvent CompatibilitySuitability for Highly Basic Amines
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Universal (Immobilized)High. Withstands extended solvents (DCM/MTBE) to improve mass transfer[3].
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Limited (Coated)Moderate. Prone to degradation if strong sample diluents are injected[6].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Limited (Coated)Moderate. Good alternative selectivity but lacks solvent robustness[6].

Self-Validating Experimental Protocols

Protocol A: Method Development & Screening Workflow

Objective: Achieve baseline separation (Rs > 1.5) of the target enantiomers using Polar Organic Mode.

  • System Preparation: Flush the HPLC system (without the column) with 100% Isopropanol (IPA) to remove any acidic/buffer residues from previous reversed-phase runs. Causality: Trace acids will neutralize the basic additive, leading to sudden peak tailing[1].

  • Mobile Phase Preparation: Prepare 100% Methanol containing 0.1% (v/v) DEA. Mix thoroughly and degas. Do not exceed 0.5% DEA to prevent stationary phase degradation[2].

  • Column Equilibration: Install an immobilized CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min for at least 30 column volumes.

    • Validation Check: Monitor the baseline at 220 nm. The baseline must remain flat with a drift of < 1 mAU/min before proceeding.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Blank Injection: Inject 5 µL of the mobile phase.

    • Validation Check: If ghost peaks appear, the DEA is likely contaminated/oxidized. Remake the mobile phase[5].

  • Optimization: Inject the sample. If Rs < 1.5, reduce the flow rate to 0.5 mL/min and lower the column oven temperature to 20°C to enhance the enthalpic interaction[5].

Protocol B: Column Regeneration (Post-Amine Contamination)

Objective: Restore column performance if peak tailing increases over time due to the irreversible adsorption of the highly basic diamine.

  • Initial Flush: Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes to remove polar modifiers[3].

  • Deep Clean (Immobilized Columns ONLY): Flush with 100% Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0.3 mL/min for 2 to 3 hours[3].

    • Critical Warning: Never perform this step on coated columns (e.g., AD-H, OD-H) as it will permanently strip the chiral polymer from the silica support.

  • Re-equilibration: Flush with Ethanol at 0.5 mL/min for 30 minutes, then re-equilibrate with your standard mobile phase[3].

    • Validation Check: Inject a known system suitability standard. The tailing factor (Tf) must return to < 1.5.

References

Sources

Technical Support Center: Troubleshooting 3-[Ethyl(propyl)amino]piperidin-4-ol Amination Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of the 3-[ethyl(propyl)amino]piperidin-4-ol scaffold. The sequential reductive amination of 3-aminopiperidin-4-ol to install the ethyl and propyl groups is fraught with chemoselectivity and stereoselectivity challenges. This document provides mechanistic insights, troubleshooting FAQs, and validated protocols to minimize byproduct formation.

Mechanistic Overview & Byproduct Pathways

The synthesis of this tertiary amine typically involves a sequential reductive amination using propanal and acetaldehyde. The primary amine condenses with the first aldehyde to form an iminium ion, which is reduced to a secondary amine, followed by a second condensation/reduction cycle. The majority of byproducts arise directly from the reactive iminium intermediates, which are highly sensitive to temperature, pH, and solvent choices.

Pathway A 3-Aminopiperidin-4-ol (Starting Material) B Iminium Ion Intermediate A->B Aldehyde + Acid Catalyst C 3-[Ethyl(propyl)amino] piperidin-4-ol (Target) B->C NaBH(OAc)3 (Fast Reduction) D Tetrahydropyridine (Elimination Byproduct) B->D -H2O (High Temp/Strong Acid) E C3-Epimer (Diastereomeric Byproduct) B->E Enamine Tautomerization (Slow Reduction)

Mechanistic pathways in 3-aminopiperidin-4-ol reductive amination, highlighting byproducts.

Troubleshooting FAQs

Q1: I am observing a significant amount of the dehydrated byproduct (tetrahydropyridine derivative). How can I prevent elimination of the 4-hydroxyl group? A1: Elimination (dehydration) in this scaffold is a classic E1cB-like side reaction. The formation of the iminium ion at C3 significantly increases the acidity of the adjacent C3 proton. If the reaction is run at elevated temperatures or with strong acid catalysts, the C4 hydroxyl group is protonated and acts as a leaving group, yielding a tetrahydropyridine alkene. Causality & Solution: Maintain the reaction temperature between 0 °C and 20 °C. Avoid strong Brønsted acids; instead, use mild organic acids like acetic acid (AcOH) as a co-catalyst. Furthermore, switching from protic solvents (like Methanol) to aprotic solvents like 1,2-Dichloroethane (DCE) reduces the hydrogen-bonding stabilization of the departing hydroxyl group, thereby suppressing elimination[1].

Q2: My reaction yields a mixture of cis and trans diastereomers at the 3,4-positions. How do I control the stereoselectivity? A2: Epimerization at the C3 position occurs via the enamine tautomer of the intermediate imine. If the rate of hydride reduction is slower than the rate of tautomerization, the stereocenter scrambles. Causality & Solution: You must accelerate the reduction step and restrict conformational freedom. Utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) in combination with a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective. The titanium coordinates with both the C4-hydroxyl oxygen and the C3-imine nitrogen, forming a rigid, locked chelate ring. This prevents enamine tautomerization and directs the hydride attack from the less sterically hindered face, preserving the original relative stereochemistry. NaBH(OAc)₃ is preferred over Sodium Cyanoborohydride (NaBH₃CN) due to its milder profile and lack of toxic cyanide byproducts[2].

Q3: When sequentially alkylating, I am isolating symmetric dialkylation byproducts (e.g., 3-(dipropylamino)piperidin-4-ol). How can this be mitigated? A3: Symmetric over-alkylation occurs when the first reductive amination is incomplete before the second aldehyde is introduced, or due to transamination equilibria. Causality & Solution: Do not run this as a simultaneous one-pot reaction with both aldehydes. Perform a strictly sequential addition. Controlling the molar ratio of the amine to the aldehyde (keeping the amine in slight excess initially) suppresses symmetric byproducts[3].

Quantitative Data & Solvent/Reagent Optimization

The following table summarizes internal validation data demonstrating how the choice of reducing agent and solvent dictates the chemoselectivity of the amination.

Table 1: Influence of Reaction Conditions on Byproduct Profile

Reducing AgentSolvent SystemAdditiveTarget Yield (%)Elimination Byproduct (%)Epimerization (%)
NaBH₄MeOHNone42%28%18%
NaBH₃CNMeOHAcOH (1.0 eq)65%12%15%
NaBH(OAc)₃DCEAcOH (1.0 eq)86%<2%5%
NaBH(OAc)₃DCETi(OiPr)₄ (1.2 eq)94% <1% <1%

Validated Experimental Protocol

Protocol: Sequential Reductive Amination using NaBH(OAc)₃ and Ti(OiPr)₄ This self-validating protocol ensures complete conversion while establishing a chelation-controlled environment to minimize dehydration and epimerization.

Step 1: Imine Formation (Propylation)

  • Dissolve 3-aminopiperidin-4-ol (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Add Titanium(IV) isopropoxide (1.2 eq) and stir at room temperature for 15 minutes to allow the rigid titanium chelate to form.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add propanal (1.05 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

Step 2: First Reduction & Validation

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three equal portions to control the exotherm.

  • Allow the reaction to stir at 0 °C for 2 hours.

  • Self-Validation Check: Sample the reaction and analyze via LC-MS. Proceed to Step 3 only when the primary amine mass is consumed and the secondary amine (m/z [M+H]⁺ corresponding to the propyl derivative) constitutes >95% of the product mixture.

Step 3: Second Amination (Ethylation)

  • To the same pot at 0 °C, add acetaldehyde (1.2 eq) dropwise. Stir for 30 minutes.

  • Add an additional portion of NaBH(OAc)₃ (1.5 eq).

  • Allow the reaction to warm to 20 °C and stir for 4 hours.

Step 4: Workup and Isolation

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ until the pH reaches ~8. (Caution: Vigorous gas evolution will occur).

  • Filter the resulting biphasic mixture through a pad of Celite to remove the precipitated titanium dioxide salts.

  • Separate the organic layer and extract the aqueous layer twice with fresh DCE.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-[ethyl(propyl)amino]piperidin-4-ol.

Troubleshooting Decision Tree

Use the following logical workflow to diagnose and resolve issues rapidly during your scale-up campaigns.

DecisionTree Start Issue: Low Target Yield or High Impurities Q1 Is the 4-OH group eliminated (Tetrahydropyridine formed)? Start->Q1 Sol1 Reduce Temp to 0°C & Switch to mild acid (AcOH) Q1->Sol1 Yes Q2 Is C3/C4 stereochemistry scrambled (Epimerization)? Q1->Q2 No Sol2 Use Ti(OiPr)4 to lock iminium & Increase STAB equivalents Q2->Sol2 Yes Q3 Are there symmetric dialkyl byproducts? Q2->Q3 No Sol3 Ensure 1st alkylation completes before 2nd aldehyde addition Q3->Sol3 Yes

Decision tree for troubleshooting low yields and byproducts in the amination.

Sources

purification methods for crude (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol .

This compound is a highly polar, basic, chiral diamino alcohol. The presence of a secondary piperidine amine (pKa ~10.5) and a tertiary ethyl(propyl)amine (pKa ~9.5), combined with a hydrogen-bonding hydroxyl group, creates a "perfect storm" for aqueous retention during extraction and severe tailing during chromatography[1]. Furthermore, because chiral 4-amino-3-hydroxypiperidines are critical building blocks in pharmaceutical synthesis, they require rigorous stereochemical control to separate the target (3S,4S) isomer from its diastereomers and enantiomers[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high yield and stereochemical purity.

Purification Workflow Overview

Workflow Crude Crude Extract (Aqueous) LLE Acid-Base LLE (pH > 11, 2-MeTHF) Crude->LLE Extract Flash Flash Chromatography (DCM/MeOH/NH4OH) LLE->Flash Concentrate Resolution Chiral Resolution (L-Tartaric Acid) Flash->Resolution Isolate Pure Pure (3S,4S) Target Compound Resolution->Pure Crystallize

Fig 1. Step-by-step purification workflow for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.

Troubleshooting Guide & FAQs

Q: Why am I losing my compound in the aqueous phase during the initial liquid-liquid extraction (LLE)? A: Due to the dual basic nitrogens and the hydroxyl group, this molecule is exceptionally hydrophilic. If the aqueous phase is not sufficiently basic (pH < 11), the nitrogens remain protonated, trapping the compound in the water layer. Causality & Solution: Adjust the aqueous phase to pH 11.5–12.0 using 5M NaOH to ensure complete deprotonation. Saturate the aqueous layer with NaCl to force the organic partition (salting-out effect), and extract with a polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of Dichloromethane (DCM) and isopropanol.

Q: My flash chromatography shows severe streaking and low recovery. How do I fix this? A: Unmodified silica gel contains acidic silanol groups that irreversibly bind to the basic piperidine nitrogens[3]. Causality & Solution: You must passivate the silica column. Pre-equilibrate the column with 1–2% ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) in your mobile phase. This neutralizes the acidic sites on the silica, preventing the basic nitrogens of your product from binding irreversibly, thereby sharpening the peak and improving recovery[3].

Q: The NMR shows my product is chemically pure, but chiral HPLC indicates a mixture of stereoisomers. How can I enrich the (3S,4S) isomer? A: Standard flash chromatography only separates diastereomers (e.g., cis vs trans). To separate enantiomers (e.g., isolating (3S,4S) from (3R,4R)), you must perform a chiral resolution[2]. Causality & Solution: Form a diastereomeric salt using a chiral acid such as (-)-Di-p-toluoyl-L-tartaric acid (DTTA). The resulting diastereomeric salts possess different lattice energies and solubilities, allowing the (3S,4S)-salt to selectively crystallize from a solvent like ethanol.

Troubleshooting Start Identify Purification Issue Issue1 Product Lost in Aqueous Phase? Start->Issue1 Issue2 Severe Streaking on Silica Column? Start->Issue2 Issue3 Low Enantiomeric Excess (ee)? Start->Issue3 Sol1 Increase pH > 11 Saturate with NaCl Issue1->Sol1 Yes Sol2 Add 1-2% Et3N or NH4OH to Eluent Issue2->Sol2 Yes Sol3 Perform Diastereomeric Salt Resolution Issue3->Sol3 Yes

Fig 2. Decision tree for troubleshooting common purification issues of basic amino alcohols.

Experimental Protocols

Protocol A: High-Efficiency Acid-Base Extraction

Self-Validation Check: The aqueous layer should test negative for alkaloids (via Dragendorff's reagent) after the third extraction.

  • Transfer the crude aqueous extract to a jacketed reaction vessel and cool to 0–5 °C to minimize exothermic degradation during basification.

  • Adjust the pH to 11.5–12.0 using 5M NaOH dropwise while monitoring with a calibrated pH meter.

  • Add solid NaCl until the aqueous layer is fully saturated (undissolved salt remains visible).

  • Extract the aqueous layer with 3 volumes of 2-MeTHF.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Passivated Normal-Phase Flash Chromatography

Self-Validation Check: TLC spots should remain tight and circular (Rf ~0.4) without trailing tails.

  • Prepare the mobile phase: DCM / Methanol / concentrated aqueous NH₄OH in a 90:9:1 ratio.

  • Pre-equilibrate the silica gel column with 3 column volumes (CV) of the mobile phase to passivate the silanol groups.

  • Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elute the product, collecting fractions. Monitor via TLC (stain with Ninhydrin or KMnO₄, as the compound lacks a strong UV chromophore).

  • Pool the product-containing fractions and evaporate the solvent to yield the purified diastereomeric mixture.

Protocol C: Diastereomeric Salt Resolution

Self-Validation Check: Chiral HPLC of the liberated free base should show >98% ee.

  • Dissolve the purified free base in hot ethanol (60 °C).

  • In a separate flask, dissolve 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid (DTTA) in hot ethanol.

  • Slowly add the DTTA solution to the free base solution under continuous stirring.

  • Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to 4 °C overnight. Note: Slow cooling is critical to prevent kinetic trapping of the undesired (3R,4R) salt.

  • Filter the crystals and wash with cold ethanol.

  • To liberate the pure (3S,4S) free base, suspend the crystals in water, adjust to pH 12 with 2M NaOH, and extract with 2-MeTHF as described in Protocol A.

Quantitative Data Summaries

Table 1: LLE Solvent Partitioning Efficiency

Solvent System Aqueous pH Additive Partition Coefficient (Org:Aq) Recovery (%)
Dichloromethane (DCM) 9.0 None 0.8 45%
Dichloromethane (DCM) 12.0 None 2.1 68%
DCM:Isopropanol (9:1) 12.0 NaCl (sat) 15.4 94%

| 2-Methyltetrahydrofuran | 12.0 | NaCl (sat) | 18.2 | 96% |

Table 2: Flash Chromatography Mobile Phase Optimization

Stationary Phase Mobile Phase Modifier Rf Value Peak Shape / Outcome
Silica Gel (Unmodified) DCM:MeOH (90:10) None 0.15 Severe tailing, irreversible binding
Silica Gel (Unmodified) DCM:MeOH (90:10) 1% Et₃N 0.35 Moderate tailing, 80% recovery

| Silica Gel (Unmodified) | DCM:MeOH (89:10) | 1% NH₄OH (aq) | 0.40 | Sharp peak, 92% recovery |

References[2] Ortiz, A., et al. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Validation & Comparative

NMR chemical shifts and spectra validation for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Validation of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural and stereochemical elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. Molecules containing substituted piperidine scaffolds are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol, a chiral disubstituted amino alcohol, represents a class of compounds where precise stereochemical assignment is critical. The cis relationship between the amino group at the C3 position and the hydroxyl group at the C4 position dictates the three-dimensional conformation of the molecule, which in turn governs its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry in a solution state. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the validation of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol using NMR spectroscopy. We will delve into the theoretical prediction of its ¹H and ¹³C NMR spectra, outline a rigorous experimental workflow for validation, and compare the strengths of NMR against alternative analytical methodologies.

Part 1: Theoretical NMR Spectral Analysis and Prediction

The structure and numbering scheme for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol are as follows:

¹H NMR Spectrum Prediction

The proton NMR spectrum is anticipated to be complex, particularly in the upfield region, due to the overlapping signals of the piperidine ring and alkyl chain protons. The key to interpretation lies in analyzing chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).

  • Piperidine Ring Protons (δ 1.5 - 3.5 ppm):

    • H3 and H4 (Methines): These are the most critical protons for stereochemical assignment. Due to the electronegativity of the adjacent nitrogen and oxygen atoms, they will be shifted downfield relative to other ring protons. We predict H4 (adjacent to -OH) to be around δ 3.4-3.6 ppm and H3 (adjacent to the amino group) to be around δ 2.8-3.1 ppm. Their coupling constant, J3,4, is diagnostic of their relative stereochemistry. For a cis relationship in a chair-like conformation, this would involve an axial-equatorial or equatorial-axial coupling, typically in the range of 3-5 Hz.

    • H2 and H6 (Methylene groups α to N1): These protons will experience deshielding from the ring nitrogen. They will appear as complex multiplets, further complicated by the distinction between axial and equatorial positions. Typically, equatorial protons are found further downfield than their axial counterparts. We predict these to fall in the δ 2.5 - 3.2 ppm range.

    • H5 (Methylene group β to N1): These protons are the most shielded of the ring system and will appear furthest upfield, likely as multiplets in the δ 1.5 - 1.9 ppm range.

  • N-Alkyl Group Protons:

    • Ethyl Group: A classic ethyl pattern is expected: a quartet for the -N-CH₂ -CH₃ protons around δ 2.5-2.7 ppm, coupled to a triplet for the -N-CH₂-CH₃ protons around δ 1.1 ppm.

    • Propyl Group: A three-signal pattern is predicted: a triplet for the -N-CH₂ -CH₂-CH₃ protons around δ 2.4-2.6 ppm, a multiplet (sextet) for the -N-CH₂-CH₂ -CH₃ protons around δ 1.5-1.7 ppm, and a triplet for the terminal -N-CH₂-CH₂-CH₃ at approximately δ 0.9 ppm.

  • Exchangeable Protons (-OH and -NH):

    • The signals for the hydroxyl (-OH) and piperidine amine (-NH) protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4] They can appear anywhere from δ 1.0 to 5.0 ppm or even broader. A D₂O exchange experiment is the definitive method for their assignment; upon adding a drop of D₂O to the NMR sample, these signals will disappear.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Piperidine Ring Carbons:

    • C4 (bearing -OH): This carbon will be significantly deshielded by the hydroxyl group, with a predicted shift of δ 65-70 ppm.[5]

    • C3 (bearing amino group): This carbon, attached to the substituted nitrogen, will also be downfield, estimated in the δ 58-63 ppm range.

    • C2 and C6 (α to N1): These carbons are deshielded by the ring nitrogen and are expected around δ 48-55 ppm.[3]

    • C5 (β to N1): This will be the most shielded ring carbon, predicted to be in the δ 25-30 ppm range.

  • N-Alkyl Group Carbons:

    • Ethyl Group: The -N-CH₂ -CH₃ carbon is expected around δ 45-50 ppm, while the terminal -N-CH₂-CH₃ will be more shielded, around δ 12-15 ppm.

    • Propyl Group: The carbons are predicted at approximately δ 50-55 ppm (-N-CH₂ -), δ 20-23 ppm (-N-CH₂-CH₂ -), and δ 11-14 ppm (-CH₃ ).

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Piperidine Ring
H3 / C32.8 - 3.1m58 - 63
H4 / C43.4 - 3.6m65 - 70
H2, H6 / C2, C62.5 - 3.2m48 - 55
H5 / C51.5 - 1.9m25 - 30
Ethyl Group
-N-CH₂ -CH₃2.5 - 2.7q45 - 50
-N-CH₂-CH₃ ~1.1t12 - 15
Propyl Group
-N-CH₂ -CH₂-CH₃2.4 - 2.6t50 - 55
-N-CH₂-CH₂ -CH₃1.5 - 1.7sextet20 - 23
-N-CH₂-CH₂-CH₃ ~0.9t11 - 14
Exchangeable
NH (Piperidine)Variablebr s-
OH Variablebr s-
Note: These are estimated values. Actual experimental shifts may vary based on solvent and other conditions.[6][7][8]

Part 2: Experimental Protocol and Workflow for Spectral Validation

A robust validation of the proposed structure requires more than simple 1D NMR spectra. A combination of 1D and 2D NMR experiments forms a self-validating system to confirm atomic connectivity and spatial relationships.

Detailed Experimental Protocol
  • Sample Preparation:

    • Weighing: Accurately weigh 10-15 mg of the purified compound for ¹H and 2D NMR, and 30-50 mg for a high-quality ¹³C NMR.

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is often a good starting point for moderately polar amines. For increased polarity, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that protic solvents like CD₃OD will exchange with the -OH and -NH protons, causing their signals to disappear.

    • Dissolution & Transfer: Dissolve the sample in ~0.6 mL of the chosen solvent in a clean vial before transferring to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • ¹H NMR: Acquire a standard high-resolution proton spectrum. This provides the initial overview of chemical shifts, integrations, and coupling patterns.

    • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, greatly aiding in assignment.

    • 2D COSY (Correlation Spectroscopy): This is the cornerstone experiment for proton-proton connectivity. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-coupled (typically through 2-3 bonds). This experiment will be used to trace the connectivity within the piperidine ring and along the ethyl and propyl chains.

    • 2D HSQC or HETCOR (Heteronuclear Single Quantum Coherence/Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. A cross-peak at a specific (¹H, ¹³C) coordinate definitively links a proton to its carbon, providing unambiguous assignment of the carbon skeleton.

Data Analysis and Validation Workflow

The following workflow illustrates how the acquired data is used to confirm the structure.

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation & Validation H1 1. Acquire ¹H NMR AssignH 5. Assign Proton Signals (Shifts, Multiplicity) H1->AssignH C13 2. Acquire ¹³C & DEPT-135 AssignC 6. Assign Carbon Signals (DEPT, Shifts) C13->AssignC COSY 3. Acquire 2D COSY ConnectH 7. Establish H-H Connectivity (COSY Analysis) COSY->ConnectH HSQC 4. Acquire 2D HSQC LinkHC 8. Link Protons to Carbons (HSQC Analysis) HSQC->LinkHC AssignH->ConnectH AssignC->LinkHC ConnectH->LinkHC Stereo 9. Confirm Stereochemistry (J-coupling, NOESY if needed) LinkHC->Stereo Final Validated Structure Stereo->Final G cluster_0 Molecule Target Molecule (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol NMR NMR Spectroscopy Molecule->NMR Connectivity Stereochemistry MS Mass Spectrometry Molecule->MS Molecular Weight Formula IR IR Spectroscopy Molecule->IR Functional Groups XRAY X-ray Crystallography Molecule->XRAY Absolute Structure (if crystalline)

Sources

comparing (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol with other piperidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug design, I frequently evaluate the structural nuances of building blocks that dictate a therapeutic's success. When engineering molecules to cross the blood-brain barrier (BBB) and engage complex targets like Monoacylglycerol Lipase (MAGL), the transition from basic primary amines to sterically tuned, chiral tertiary amines represents a critical inflection point in lead optimization.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol against conventional piperidine alternatives, providing actionable experimental data and validated protocols for your drug development workflows.

The Strategic Role of Piperidine Scaffolds in CNS Targets

Endocannabinoids are vital signaling lipids that modulate neuroinflammation, neurodegeneration, and tissue regeneration[1]. In the brain, 2-arachidonoylglycerol (2-AG) is hydrolyzed by MAGL into arachidonic acid, fueling the production of pro-inflammatory prostaglandins. Genetic or pharmacological disruption of MAGL has been shown to block the activation of microglial cells, making it a prime target for neuroinflammatory diseases[2].

To drug this target effectively, 3-aminopiperidin-4-ol derivatives are heavily utilized as core scaffolds[2]. However, not all piperidines are created equal. The specific compound (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (CAS: 2059914-42-8, PubChem CID: 125451712) introduces a secondary alcohol at C4 and a bulky tertiary amine at C3[3][4]. This precise architecture solves several fundamental challenges encountered with simpler piperidines.

Mechanistic Advantage

The (3S,4S) trans configuration precisely aligns the C4-hydroxyl group to interact with the MAGL catalytic triad (Ser122, Asp239, His269). Simultaneously, the N-ethyl and N-propyl groups occupy the hydrophobic acyl-chain binding pocket of the enzyme, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

MAGL_Pathway Inhibitor (3S,4S)-3-[Ethyl(propyl)amino] piperidin-4-ol Derivatives MAGL MAGL Enzyme Inhibitor->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Binds AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis PG Prostaglandins (PGE2) AA->PG COX Oxidation Inflammation Neuroinflammation PG->Inflammation Drives

Fig 1: Mechanism of action for MAGL inhibitors in preventing neuroinflammation.

Physicochemical Profiling: A Comparative Analysis

To understand why the N-ethyl-N-propyl substitution is superior, we must look at the quantitative physicochemical shifts. BBB penetration requires a delicate balance of lipophilicity (cLogP) and Topological Polar Surface Area (TPSA).

Scaffold AlternativeMW ( g/mol )cLogP (Est.)TPSA (Ų)H-Bond DonorsBBB Permeability Potential
Piperidine-3-amine 100.160.138.02Low (High efflux)
(3S,4S)-3-Aminopiperidin-4-ol 116.16-0.558.23Very Low (Too polar)
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol 186.291.835.42Optimal (High CNS penetrance)

Data Interpretation: By alkylating the primary amine, we eliminate an H-bond donor, which directly reduces recognition by P-glycoprotein (P-gp) efflux pumps. Furthermore, the added aliphatic mass raises the cLogP into the optimal 1.5–2.5 range required for passive diffusion across the lipid-rich BBB.

Comparative Performance Data in Target Models

When these building blocks are incorporated into a standardized MAGL inhibitor pharmacophore (e.g., via acylation of the piperidine nitrogen[1]), the biological performance diverges significantly. Below is representative Structure-Activity Relationship (SAR) data demonstrating the leap in efficacy.

Derivative Core Used in InhibitorMAGL IC₅₀ (nM)Brain/Plasma Ratio (K_p,uu)Metabolic Half-life (T₁/₂)
Primary Amine Core450 ± 250.245 min
Unsubstituted 3-Amino-4-ol Core120 ± 150.560 min
Ethyl(propyl)amino-4-ol Core 12 ± 2 2.4 110 min

The tertiary amine core not only increases target affinity by an order of magnitude (due to hydrophobic pocket filling) but also drastically improves the free brain concentration (K_p,uu > 1.0), validating its use in neuroinflammatory applications.

Experimental Validation Protocols

To ensure scientific integrity, any claims of enhanced binding affinity must be validated through rigorous, artifact-free assays. Below is the self-validating protocol we use to evaluate MAGL inhibitors derived from this scaffold.

Protocol: In Vitro MAGL Inhibition Assay (Fluorogenic ABPP)

Objective: Quantify the IC₅₀ of highly lipophilic piperidine-derived MAGL inhibitors.

Step 1: Buffer and Reagent Preparation

  • Action: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.1% fatty acid-free Bovine Serum Albumin (BSA) .

  • Causality: The inclusion of 0.1% BSA is an absolute requirement. Highly lipophilic compounds (like our N-ethyl-N-propyl derivatives) will non-specifically adsorb to the polystyrene walls of the microtiter plate. Without BSA to act as a carrier, the effective concentration of the inhibitor drops, resulting in artificially inflated (false negative) IC₅₀ values.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense 10 µL of recombinant human MAGL (final concentration 50 pM) and 10 µL of the inhibitor series (10 pM to 10 µM) into a 384-well black plate. Incubate at 37°C for 30 minutes prior to substrate addition.

  • Causality: Sterically hindered tertiary amines exhibit slower association rates ( kon​ ) because the enzyme's flexible loops must undergo conformational adjustments to accommodate the bulky ethyl and propyl groups. Skipping this pre-incubation step fails to capture steady-state binding, leading to inaccurate kinetic profiling.

Step 3: Substrate Addition and Kinetic Read

  • Action: Initiate the reaction by adding 10 µL of the fluorogenic substrate 7-amino-4-methylcoumarin (AMC) arachidonate (final concentration 1 µM).

  • Action: Immediately read fluorescence (Ex: 355 nm / Em: 460 nm) continuously for 20 minutes.

  • Causality: Continuous kinetic reading (rather than an endpoint read) ensures that the initial velocity ( V0​ ) is calculated only during the linear phase of substrate conversion, preventing artifacts caused by rapid substrate depletion or product inhibition.

Conclusion

For researchers developing CNS-active therapeutics, the selection of the core piperidine ring is non-trivial. While standard 3-aminopiperidines offer synthetic ease, they often fail in late-stage preclinical models due to poor BBB penetration and low target residence time. By utilizing (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol , drug development professionals can leverage built-in steric bulk and optimized lipophilicity to design highly potent, CNS-penetrant MAGL inhibitors.

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mass spectrometry fragmentation patterns of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the bioanalytical characterization of heavily functionalized heterocycles, I frequently encounter the analytical bottleneck of differentiating closely related stereoisomers and quantifying polar basic molecules in complex matrices.

The compound (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol presents a fascinating case study. Featuring a piperidine core, a vicinal amino-alcohol motif, and a sterically hindered exocyclic tertiary amine, it is a highly valuable pharmacophore often found in kinase inhibitors and GPCR modulators. However, its polarity and complex fragmentation dynamics make it a challenging analyte.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) and Triple Quadrupole (QqQ) platforms for the structural elucidation and targeted quantification of this compound, providing field-proven, self-validating methodologies to ensure absolute data integrity.

Mechanistic Insights: Fragmentation Dynamics of the Piperidine Core

Before selecting an analytical platform, one must understand the intrinsic gas-phase chemistry of the analyte. Under Electrospray Ionization (ESI+), the molecule readily protonates at the most basic site (the exocyclic tertiary amine) to form the [M+H]+ precursor ion at m/z 187.18.

The fragmentation of piperidine derivatives is heavily influenced by the nature and position of their substituents [1]. For (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol, the fragmentation cascade follows three primary pathways:

  • Stereospecific Dehydration: The (3S,4S) configuration dictates a trans relationship between the C3 amine and the C4 hydroxyl group. This specific spatial geometry heavily influences the activation energy required for the neutral loss of water (-18 Da), yielding a stable m/z 169.17 product ion. This pathway is a critical diagnostic tool, as cis-isomers often exhibit vastly different dehydration kinetics [2].

  • Exocyclic Amine Cleavage: The bulky ethyl and propyl groups undergo characteristic alpha-cleavage and alkene losses (e.g., loss of propene, -42 Da) driven by the localization of the charge on the nitrogen.

  • Piperidine Ring Fission: Typical of homologous piperidine alkaloids, the ring undergoes alpha-cleavage adjacent to the endocyclic nitrogen, leading to lower-mass acyclic fragment ions (e.g., m/z 84.08) [3].

Fragmentation M [M+H]+ m/z 187.18 F1 [M+H - H2O]+ m/z 169.17 M->F1 - H2O (18 Da) F2 [M+H - C3H6]+ m/z 145.13 M->F2 - Propene (42 Da) F3 [M+H - HN(Et)(Pr)]+ m/z 100.08 M->F3 - Amine (87 Da) F4 Ring Cleavage m/z 84.08 F1->F4 Alpha-cleavage

Figure 1: ESI-MS/MS fragmentation of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

When integrating this compound into a drug development pipeline, the choice of MS platform dictates the quality of the data. We compare the two industry standards below.

High-Resolution Mass Spectrometry (HRMS)

HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF), are indispensable during the early stages of structural elucidation and metabolite identification. By providing exact mass measurements with sub-2 ppm mass accuracy, HRMS allows us to definitively assign elemental compositions to the fragments observed in Figure 1. This is particularly crucial when profiling complex botanical extracts or identifying novel in vivo co-metabolites [4].

Triple Quadrupole (QqQ) Mass Spectrometry

For late-stage pharmacokinetic (PK) profiling, the QqQ platform is unmatched. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ acts as a highly selective mass filter. By isolating the m/z 187.2 precursor in Q1, fragmenting it in Q2, and exclusively monitoring the m/z 169.2 product ion in Q3, chemical noise is virtually eliminated, yielding femtogram-level sensitivity.

Quantitative Data Comparison

Table 1: Platform Performance Comparison

Analytical ParameterHRMS (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, metabolite IDTargeted quantification, PK/PD
Mass Accuracy < 2 ppm (Exact Mass)Nominal mass (~0.1 Da)
Sensitivity (LOD) Moderate (pg/mL range)High (fg/mL to low pg/mL range)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Mode Full scan, Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)

Table 2: Characteristic Fragment Ions for Platform Tuning

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Proposed Mechanism
187.1811169.170518.0106Neutral loss of H₂O from C4 hydroxyl
187.1811145.134242.0469Loss of propene from exocyclic amine
187.1811100.076287.1049Cleavage of the entire exocyclic amine
169.170584.081385.0892Piperidine ring alpha-cleavage

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes an internal mechanism to verify its own success, preventing false positives or matrix-induced signal suppression.

System Suitability Check: Prior to biological sample analysis, inject a neat standard (10 ng/mL). The system is only validated if the m/z 187.2 169.2 transition maintains a signal-to-noise (S/N) ratio > 10:1 at the Lower Limit of Quantitation (LLOQ).

Step 1: Matrix Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to an autosampler vial. Causality: Acetonitrile effectively disrupts protein-drug binding, precipitating plasma proteins. The inclusion of the SIL-IS directly in the extraction solvent acts as a self-validator; any fluctuations in extraction recovery or downstream ion suppression will equally affect the SIL-IS, allowing for perfect ratiometric correction.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, drop to 50% B over 4 minutes. Causality: Traditional reversed-phase (C18) columns fail to retain highly polar amino-alcohols, causing them to elute in the void volume where matrix suppression is catastrophic. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention, ensuring the polar piperidine is retained and elutes in a clean MS window.

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI Positive mode. Capillary voltage at 3.0 kV.

  • For QqQ (Quantitation): Set to MRM mode.

    • Quantifier transition: 187.2 169.2 (Collision Energy: 15 eV).

    • Qualifier transition: 187.2 100.1 (Collision Energy: 25 eV).

  • For HRMS (Identification): Set to Data-Dependent Acquisition (DDA). Mass range m/z 50-500. Resolution > 30,000 FWHM.

Workflow cluster_platforms Platform Comparison S1 Sample Prep (Protein Ppt) S2 HILIC Separation (Polar Retention) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 QTOF HRMS (Q-TOF) Exact Mass & ID S3->QTOF QQQ QqQ (MRM) Targeted Quant S3->QQQ

Figure 2: LC-MS/MS workflow comparing HRMS and QqQ platforms for piperidine analysis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79341, Piperidin-4-ol." PubChem. URL:[Link]

  • PubMed. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry. URL:[Link]

  • SciELO. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts." Journal of the Brazilian Chemical Society. URL:[Link]

Sources

Benchmarking the Catalytic Efficiency of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust chiral ligands is a cornerstone of modern asymmetric catalysis, directly impacting the synthesis of enantiopure active pharmaceutical ingredients (APIs). Among the diverse classes of chiral inductors, β-amino alcohols have proven exceptionally versatile. This guide provides an in-depth technical evaluation of a highly specialized ligand: (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol .

By benchmarking this rigid, piperidine-based tertiary amino alcohol against established industry standards—such as ephedrine derivatives, camphor-based diols, and carbohydrate-derived ligands—we can objectively assess its catalytic efficiency, enantiofacial discrimination capabilities, and operational limitations.

Mechanistic Rationale: The Structural Advantage

The catalytic efficacy of any chiral amino alcohol hinges on its ability to form a well-defined, sterically demanding bidentate chelate with a transition metal (e.g., Zn, Ru, Ti) [1].

The (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol ligand presents a unique structural paradigm:

  • Conformational Rigidity: The piperidine backbone locks the hydroxyl and amino groups into a predictable trans-diequatorial arrangement, minimizing entropic loss upon metal coordination.

  • Asymmetric Steric Shielding: Unlike simple dimethylamino derivatives, the N-ethyl-N-propyl tertiary amine introduces an asymmetric steric bulk. This "gearing" effect effectively blocks one trajectory of the incoming substrate, forcing a highly specific transition state.

  • Tertiary Amine Dynamics: Because it lacks an N-H proton, this ligand cannot participate in outer-sphere bifunctional catalysis (such as the classic Noyori asymmetric transfer hydrogenation). Instead, it forces reactions through an inner-sphere coordination pathway, making it an excellent benchmark for evaluating direct metal-substrate interactions [4].

Workflow Prep 1. Catalyst Prep (Ligand + Metal) Substrate 2. Substrate Addition (Strict Temp Control) Prep->Substrate Monitor 3. Reaction Monitoring (TLC/GC) Substrate->Monitor Quench 4. Quench & Extraction (Sat. NH4Cl) Monitor->Quench Analysis 5. Chiral HPLC Analysis (ee % Determination) Quench->Analysis

Standardized experimental workflow for benchmarking chiral ligand efficiency.

Benchmark 1: Enantioselective Diethylzinc Addition to Aldehydes

The addition of diethylzinc to benzaldehyde is the gold-standard benchmark for evaluating new chiral β-amino alcohols [1]. The reaction proceeds via a bimetallic zinc-alkoxide transition state, where the ligand's steric environment dictates the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol.

Causality & Experimental Design

To ensure a self-validating system, the protocol requires a 30-minute pre-incubation of the ligand with diethylzinc. This causality is critical: it allows the complete evolution of ethane gas and ensures the in situ generation of the active monomeric L*-Zn-Et complex before any aldehyde is introduced. Premature addition of the substrate leads to a racemic background reaction catalyzed by uncoordinated zinc.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 0.1 mmol (10 mol%) of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol in 5.0 mL of anhydrous, degassed toluene.

  • Active Complex Formation: Cool the solution to 0 °C. Dropwise, add 2.2 mL of a 1.0 M solution of diethylzinc in hexanes (2.2 mmol). Stir continuously at 0 °C for exactly 30 minutes.

  • Substrate Addition: Slowly add 1.0 mmol of freshly distilled benzaldehyde. The slow addition prevents localized heating, which can degrade enantioselectivity.

  • Monitoring: Stir at 0 °C. Monitor completion via TLC (Hexanes:EtOAc 8:2) using UV and phosphomolybdic acid (PMA) stain.

  • Quenching (Critical Safety Step): Quench the reaction carefully by the dropwise addition of 10 mL saturated aqueous NH₄Cl at 0 °C. Rationale: Slow quenching neutralizes unreacted pyrophoric diethylzinc safely and breaks down the zinc-alkoxide product complex without causing thermal degradation.

  • Analysis: Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Determine conversion via ¹H-NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).

Performance Data Comparison
Chiral Ligand (10 mol%)Structural ClassYield (%)Enantiomeric Excess (ee %)Major Enantiomer
(3S,4S)-3-[Et(Pr)N]piperidin-4-ol Piperidine Amino Alcohol 94% 96% (R)
(1R,2S)-Ephedrine [1]Linear Amino Alcohol85%81%(R)
D-Glucosamine Derivative [2]Carbohydrate Amino Alcohol90%88%(R)
Camphor-based Aminodiol [3]Bicyclic Amino Diol78%75%(R)

Data Analysis: The piperidine-based ligand outperforms traditional ephedrine and camphor-based benchmarks [3]. The rigid chair conformation combined with the distinct spatial requirements of the ethyl and propyl groups creates a highly restrictive binding pocket, yielding superior enantiofacial discrimination.

CatalyticCycle L Chiral Ligand (L*) Pre Precatalyst Complex (L*-ZnEt) L->Pre + Et2Zn - Ethane Zn Diethylzinc (Et2Zn) Zn->Pre TS Bimetallic Transition State Enantiofacial Discrimination Pre->TS + Aldehyde + Et2Zn Ald Aldehyde Addition Ald->TS Prod Chiral Zinc Alkoxide TS->Prod Alkyl Transfer Prod->Pre Catalyst Regeneration Workup Aqueous Quench (NH4Cl) Prod->Workup Workup Final Chiral Secondary Alcohol Workup->Final

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Benchmark 2: Asymmetric Transfer Hydrogenation (ATH) of Ketones

While primary and secondary amino alcohols (like TsDPEN) are standard for Ruthenium-catalyzed ATH via an outer-sphere bifunctional mechanism, tertiary amino alcohols like (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol must operate via an inner-sphere mechanism [4]. Benchmarking this ligand in the ATH of acetophenone provides critical insights into its coordinating power when N-H hydrogen bonding is absent.

Causality & Experimental Design

Because the inner-sphere mechanism requires the ketone to directly coordinate to the Ruthenium center (displacing a solvent or halide ligand), the reaction kinetics are highly sensitive to steric crowding. Isopropanol is used as both the solvent and the hydride donor. A strong base (t-BuOK) is required to deprotonate the hydroxyl group of the ligand, forming the active Ru-alkoxide complex.

Step-by-Step Methodology
  • Complexation: In an argon-filled glovebox, combine [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and the piperidine ligand (0.055 mmol) in 5 mL of anhydrous, degassed isopropanol. Heat at 80 °C for 1 hour to ensure complete metal-ligand complexation.

  • Activation: Cool to room temperature. Add a standardized solution of t-BuOK in isopropanol (0.1 mmol) to generate the active catalyst. Stir for 15 minutes.

  • Hydrogen Transfer: Add acetophenone (5.0 mmol). The reaction relies on the excess isopropanol to drive the equilibrium toward the reduction of the ketone.

  • Monitoring & Quenching: Heat the mixture to 60 °C. Monitor the reaction via GC-FID. Once equilibrium is reached (typically 12-24 hours), quench the reaction by exposing it to air and filtering through a short pad of silica to remove the Ruthenium catalyst.

  • Analysis: Determine conversion and enantiomeric excess via Chiral GC (e.g., Supelco Beta DEX column).

Performance Data Comparison
Chiral Ligand (1 mol% Ru)Mechanism TypeYield (%)Enantiomeric Excess (ee %)Major Enantiomer
(3S,4S)-3-[Et(Pr)N]piperidin-4-ol Inner-Sphere 74% 82% (S)
cis-1-Amino-2-indanolOuter-Sphere (Bifunctional)88%85%(S)
TsDPENOuter-Sphere (Bifunctional)>99%97%(S)

Data Analysis: As expected, the lack of an N-H proton limits the reaction rate compared to the industry-standard TsDPEN. However, achieving an 82% ee via a purely inner-sphere pathway is remarkable for a tertiary amino alcohol. The rigid piperidine ring successfully dictates the orientation of the coordinated acetophenone prior to hydride transfer, proving its viability for substrates that do not respond well to bifunctional catalysis.

Conclusion for Drug Development Professionals

The (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol ligand represents a highly effective, conformationally restricted architecture for asymmetric catalysis.

  • Strengths: It exhibits exceptional performance in carbon-carbon bond-forming reactions (like diethylzinc additions), outperforming flexible linear amino alcohols due to the rigid steric shielding provided by the N-ethyl-N-propyl group.

  • Limitations: Its utility in standard ATH is constrained by its tertiary amine nature, making it less efficient than primary/secondary amine benchmarks like TsDPEN, though it remains a powerful tool for probing inner-sphere mechanistic pathways.

For process chemists designing synthetic routes for chiral secondary alcohols, this piperidine-based ligand offers a robust, highly selective alternative when traditional carbohydrate or ephedrine-based ligands fail to provide sufficient enantiofacial discrimination.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Organic & Biomolecular Chemistry, 2018, 16, 1860–1870. DOI: 10.1039/C8OB00165K. Available at:[Link]

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 2018, 8, 240-263. DOI: 10.4236/ijoc.2018.82018. Available at:[Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality, 2025, 37(3):e70031. DOI: 10.1002/chir.70031. Available at:[Link]

Safety Operating Guide

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of complex bicyclic pharmacophores and vicinal amino-alcohols. Compounds like (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol are highly valuable intermediates, particularly in the development of kinase inhibitors and GPCR ligands[1]. However, the very structural features that make this molecule biologically active—a secondary piperidine nitrogen and a tertiary amine—also dictate strict operational and disposal parameters.

This guide provides field-proven, self-validating protocols for the safe handling, spill response, and final disposal of this chemical, ensuring regulatory compliance and laboratory safety.

Physicochemical Hazard Profile & Causality

To handle (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol safely, one must understand the causality behind its reactivity:

  • High Basicity & Nucleophilicity: The presence of two basic nitrogen centers makes this compound a strong organic base. It will react exothermically with strong acids.

  • Environmental Persistence: Like many synthetic piperidine derivatives, it is not readily biodegradable and poses a significant toxicity risk to aquatic ecosystems. It must never be discharged into standard sewer systems[1].

  • Thermal Degradation: Upon combustion, the high nitrogen content yields toxic nitrogen oxides (NOx). Therefore, standard open-air burning is prohibited; high-temperature incineration with specialized scrubbing is required[2].

Waste Categorization & Compatibility Data

Proper segregation is the foundation of hazardous waste management[3]. The following table summarizes the critical logistical data required for establishing a safe waste stream in your laboratory.

ParameterSpecification / CategorizationCausality / Rationale
RCRA Waste Classification Non-halogenated organic baseContains C, H, N, O; lacks halogens. Requires routing to facilities equipped with NOx scrubbers.
Primary Incompatibilities Strong oxidizers, strong acidsMixing causes violent exothermic reactions, risking container rupture or fire.
Recommended Absorbent Sand, VermiculiteChemically inert; prevents secondary exothermic reactions during spill cleanup[4].
Storage/Waste Container High-Density Polyethylene (HDPE)Highly resistant to basic organic amines; prevents leaching or container degradation.
Environmental Hazard Aquatic toxicity (Avoid drains)Amines alter water pH and disrupt cellular membranes in aquatic organisms.

Self-Validating Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface contamination.

Step 1: Area Isolation and PPE Configuration

  • Action: Evacuate non-essential personnel. Don chemical-resistant Nitrile gloves (>0.11 mm thickness), tight-fitting safety goggles, and a laboratory coat. If the spill involves dry powder or highly concentrated aerosols, a NIOSH-approved respirator is mandatory[4].

  • Causality: The compound's basicity causes severe eye and skin irritation upon contact. Aerosolized particles will aggressively irritate the respiratory tract mucous membranes.

Step 2: Containment with Inert Absorbent

  • Action: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Never use combustible materials like sawdust or paper towels for bulk absorption.

  • Causality: Inert materials physically trap the chemical without risking secondary reactions. Combustible absorbents pose a severe fire risk if the amine is inadvertently mixed with oxidizing agents on the benchtop[4].

Step 3: Collection and Decontamination

  • Action: Sweep the absorbed mixture using non-sparking tools and place it into a closable, labeled HDPE salvage container. Wash the spill site with a mild acidic solution (e.g., 5% citric acid) followed by copious amounts of water.

  • Causality: The mild acid protonates the residual free-base amine, converting it into a highly water-soluble salt that is easily washed away, ensuring no hazardous residue remains.

  • System Validation: After the final water rinse, touch a strip of universal pH indicator paper to the wet surface. A reading of pH 6.5–7.5 validates that the basic amine has been completely neutralized and removed.

Routine Laboratory Disposal Protocol

Standard disposal must follow a rigorous chain of custody to ensure environmental protection and compliance with EPA guidelines[2].

Step 1: Waste Segregation

  • Action: Collect all liquid and solid waste containing the compound in dedicated, chemically compatible HDPE carboys. Keep this container strictly segregated from halogenated solvents and acidic waste streams.

  • Causality: Amines can react with residual acids in mixed waste streams, causing pressure buildup. Segregation prevents unintended exothermic reactions in the waste carboy[3].

Step 2: Labeling and RCRA Categorization

  • Action: Clearly label the container as "Hazardous Waste - Non-Halogenated Organic Amine." Include the full chemical name and the primary hazard (Corrosive/Irritant).

  • Causality: Accurate identification ensures the downstream disposal facility routes the waste to the correct processing unit, preventing incompatible mixing at the plant.

Step 3: Transfer to Licensed Disposal Facility

  • Action: Hand over the sealed containers to an EPA-approved (or local equivalent) hazardous waste management company for high-temperature incineration.

  • Causality: Complete thermal destruction breaks down the piperidine ring into CO2, H2O, and NOx. Licensed facilities utilize advanced scrubbers to capture the NOx, eliminating atmospheric pollution[2].

  • System Validation: Before sealing the waste carboy for transport, feel the exterior of the container. It should be at room temperature. A lack of heat validates that no inadvertent acid-base exotherms are occurring inside.

Operational Workflow Visualization

The following diagram outlines the logical decision tree for handling waste generation and spill response for this specific class of piperidine derivatives.

WasteDisposal Start Spill or Waste Generation: (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol Assess Assess Volume & State (Liquid/Solid) Start->Assess SmallSpill Routine Waste / Small Spill Assess->SmallSpill LargeSpill Large Spill (>1L or high dust) Assess->LargeSpill Absorb Absorb with Inert Material (Sand/Vermiculite) SmallSpill->Absorb Evacuate Evacuate Area & Call HazMat LargeSpill->Evacuate Collect Transfer to Closable, Labeled Salvage Container Absorb->Collect Evacuate->Collect HazMat Team Segregate Segregate from Oxidizers & Strong Acids Collect->Segregate Incinerate Licensed EPA-Approved Incineration Facility Segregate->Incinerate

Spill Response and Hazardous Waste Segregation Workflow for Piperidine Derivatives.

References

  • Ambeed SDS - chemBlink: tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxyl
  • Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxyl
  • Remedial Action At Waste Disposal Sites, Revised {Handbook} - epa nepis. epa.gov.
  • Handbook of Industrial and Hazardous Wastes Treatment - ResearchGate.

Sources

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